molecular formula C8H11ClN2 B048786 N-((6-Chloropyridin-3-yl)methyl)ethanamine CAS No. 120739-77-7

N-((6-Chloropyridin-3-yl)methyl)ethanamine

Cat. No.: B048786
CAS No.: 120739-77-7
M. Wt: 170.64 g/mol
InChI Key: VLDUMLMCDDLHCN-UHFFFAOYSA-N
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Description

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a versatile chemical intermediate of significant interest in both neuroscience and agrochemical research. Its core structure, featuring a chloropyridinyl moiety linked to an ethanamine group, bears a strategic resemblance to neonicotinoid insecticides and other nicotinic ligands. This compound serves as a key synthetic precursor for the development of novel molecules that target the nicotinic acetylcholine receptors (nAChRs). In neuropharmacology, researchers utilize this compound to design and synthesize potential probes or therapeutic candidates for studying nAChR function and modulation in various neurological disorders. In agrochemical science, it provides a critical building block for creating new compounds with potential insecticidal activity, allowing for structure-activity relationship (SAR) studies to enhance efficacy and selectivity. The chloropyridine group facilitates further functionalization via cross-coupling reactions, while the ethanamine side chain can be modified to alter physicochemical properties and biological interactions. This reagent is provided with high purity and is intended for use by qualified researchers in controlled laboratory settings to advance the frontiers of chemical biology and material science.

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDUMLMCDDLHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456521
Record name N-[(6-Chloropyridin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-77-7
Record name N-[(6-Chloropyridin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a substituted pyridine derivative of significant interest in the fields of agrochemistry and pharmacology. As a key intermediate in the synthesis of neonicotinoid insecticides, particularly Nitenpyram, and a metabolite of other commercial pesticides, its chemical and biological properties are of considerable importance for the development of novel crop protection agents and for understanding the metabolic fate and environmental impact of existing compounds. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, biological activity, and safety considerations of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical Properties

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 2-Chloro-5-(ethylaminomethyl)pyridine, --INVALID-LINK--amine, 3-Pyridinemethanamine, 6-chloro-N-ethyl-[1]
CAS Number 120739-77-7[1][2]
Molecular Formula C₈H₁₁ClN₂[1][2][3]
Molecular Weight 170.64 g/mol [1][3]
Appearance White powders[2]
Storage Conditions Store at 2-8°C[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nucleophilic substitution of a chloromethyl group on the pyridine ring with ethylamine. A common precursor for this synthesis is 2-chloro-5-(chloromethyl)pyridine (CCMP).

General Synthesis Workflow

The logical flow for the synthesis of this compound from its key precursors is outlined below. This process is a foundational step in the production of several agrochemicals.

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine Nucleophilic Substitution Nucleophilic Substitution 2-chloro-5-(chloromethyl)pyridine->Nucleophilic Substitution Ethylamine Ethylamine Ethylamine->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2-chloro-5-(chloromethyl)pyridine and Ethylamine

This protocol is a representative method adapted from procedures for analogous compounds.[4]

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • Aqueous solution of ethylamine

  • Acetonitrile

  • Sodium bicarbonate

  • Sodium chloride

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile is prepared.

  • This solution is added dropwise to a stirred solution of aqueous ethylamine in acetonitrile at room temperature. The molar ratio of CCMP to ethylamine is typically maintained at approximately 1:1.2.[4]

  • The reaction mixture is stirred for a specified period to ensure the completion of the reaction.

  • The solvent is removed under reduced pressure.

  • The residue is diluted with water and neutralized with sodium bicarbonate.

  • The aqueous layer is saturated with sodium chloride and extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved through column chromatography on silica gel.

Biological Activity and Signaling Pathways

This compound and its derivatives are primarily known for their activity as modulators of nicotinic acetylcholine receptors (nAChRs).[5] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central nervous system of insects.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

Neonicotinoid insecticides, for which the title compound is a precursor, act as agonists at the postsynaptic nAChRs. Their binding to these receptors leads to an influx of sodium ions, causing depolarization of the postsynaptic membrane and the continuous firing of nerve impulses. This ultimately results in paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their utility as insecticides.

G Neonicotinoid Action at nAChR Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Na_Influx Na+ Influx Ion_Channel_Opening->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Nerve_Impulse Continuous Nerve Impulse Depolarization->Nerve_Impulse Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death

Caption: Signaling pathway of neonicotinoid insecticides.

Experimental Protocol: nAChR Binding Assay

The following is a general protocol for assessing the binding affinity of a compound to nAChRs, adapted from literature methods.[6]

Materials:

  • Cell membranes from cells expressing the target nAChR subtype (e.g., HEK cells transfected with α4β2 or α3β4 nAChRs)

  • Radioligand (e.g., [³H]epibatidine)

  • Test compound (this compound or its derivatives)

  • Tris buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest cells expressing the nAChR of interest and homogenize to prepare cell membranes. Wash the membranes by centrifugation.

  • Binding Reaction: Incubate the cell membranes with varying concentrations of the test compound in the presence of a constant concentration of the radioligand (e.g., 0.3 nM [³H]epibatidine).

  • Incubation: Allow the binding reaction to proceed at room temperature for a sufficient time (e.g., 2 hours) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Analytical Methods

Experimental Workflow for Spectroscopic Analysis

A logical workflow for the complete spectroscopic characterization of a novel compound like this compound is presented below.

G Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (Functional Group Analysis) Sample_Preparation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (Molecular Weight and Fragmentation) Sample_Preparation->Mass_Spectrometry Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation IR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation

Caption: Workflow for spectroscopic characterization.

Experimental Protocol: NMR Spectroscopy of 6-Chloropyridin-3-amine[7]
  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using a Fourier transform. Apply phase and baseline corrections. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Experimental Protocol: IR Spectroscopy of 6-Chloropyridin-3-amine[7]
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Protocol: Mass Spectrometry of 6-Chloropyridin-3-amine[7]
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the ion source via direct infusion.

  • Ionization: Utilize Electron Ionization (EI) with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Safety and Handling

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

  • Avoid creating dust or aerosols.[8]

  • Wash hands thoroughly after handling.[8][10]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

First-Aid Measures (based on related compounds): [8]

  • Inhalation: Move to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the agrochemical industry. Its synthesis from readily available precursors and its biological activity as a modulator of nicotinic acetylcholine receptors underscore its importance. This technical guide has provided a consolidated overview of its chemical properties, synthesis, biological mechanism of action, and essential safety information. Further research to fully characterize its physical properties and detailed toxicological profile would be beneficial for expanding its applications and ensuring its safe handling and use.

References

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine (CAS: 120739-77-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine, with CAS number 120739-77-7, is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of neonicotinoid insecticides. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and established experimental protocols for its synthesis. Furthermore, this document elucidates its biological significance as a precursor to potent modulators of nicotinic acetylcholine receptors (nAChRs), a critical target in insecticide development. The information presented herein is intended to support researchers and professionals in the fields of agrochemical synthesis, drug discovery, and neuropharmacology.

Chemical and Physical Properties

This compound is a chloropyridinyl derivative with a secondary amine functional group. Its key physicochemical properties are summarized in the table below. While some experimental values are available, others are predicted based on its structure.

PropertyValueSource
CAS Number 120739-77-7[1]
Molecular Formula C₈H₁₁ClN₂[1]
Molecular Weight 170.64 g/mol [1]
Appearance White powder
Boiling Point 236.9 ± 25.0 °C (Predicted)[2]
Density 1.149 ± 0.06 g/cm³ (Predicted)[2]
Solubility DMSO (Slightly), Methanol (Sparingly)[2]
Storage Room temperature or 2-8°C, Keep in dark place, Inert atmosphere[3]
Purity >95%
Synonyms 2-Chloro-5-(ethylaminomethyl)pyridine, --INVALID-LINK--amine[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.33d2.291HH-2 (Pyridine)
7.67dd2.29, 8.031HH-4 (Pyridine)
7.29d8.031HH-5 (Pyridine)
3.79s-2H-CH₂- (benzyl)
2.68q7.152H-CH₂- (ethyl)
1.11t7.153H-CH₃ (ethyl)
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz
¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
149.6C-6 (Pyridine)
149.0C-2 (Pyridine)
138.5C-4 (Pyridine)
134.7C-3 (Pyridine)
123.7C-5 (Pyridine)
50.0-CH₂- (benzyl)
43.4-CH₂- (ethyl)
14.9-CH₃ (ethyl)
Solvent: CDCl₃, Spectrometer Frequency: 125 MHz
IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3418-N-H stretch
3087-Aromatic C-H stretch
2968-Aliphatic C-H stretch
1458-C=C and C=N ring stretching
1104-C-N stretch
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (DART) has been reported for this compound.

IonCalculated m/zFound m/z
[M+H]⁺171.0689171.0682

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-chloro-5-(chloromethyl)pyridine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Ethanamine (70 wt% in water)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Water (H₂O)

  • Ice bath

Procedure:

  • A solution of 2-chloro-5-(chloromethyl)pyridine (6.0 mmol) in acetonitrile (1.5 mL) is prepared.

  • In a separate flask, a solution of ethanamine (60 mmol) in acetonitrile (3.0 mL) is prepared and cooled to 0°C in an ice bath.

  • The 2-chloro-5-(chloromethyl)pyridine solution is added slowly to the ethanamine solution over 25 minutes at 0°C.

  • The resulting mixture is stirred for 4 hours at 0°C.

  • Water (10 mL) is added to the reaction mixture.

  • The product is extracted with dichloromethane.

  • The organic layer is dried with sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude this compound.

Yield: Approximately 98%. The crude product is often used in the next synthetic step without further purification.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine Reaction Reaction 2-chloro-5-(chloromethyl)pyridine->Reaction Ethanamine Ethanamine Ethanamine->Reaction Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Reaction 0 C 0 C 0 C->Reaction Addition of H2O Addition of H2O Extraction with CH2Cl2 Extraction with CH2Cl2 Addition of H2O->Extraction with CH2Cl2 Drying with Na2SO4 Drying with Na2SO4 Extraction with CH2Cl2->Drying with Na2SO4 Solvent Removal Solvent Removal Drying with Na2SO4->Solvent Removal This compound This compound Solvent Removal->this compound Crude Product Reaction->Addition of H2O

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound is a crucial precursor in the synthesis of neonicotinoid insecticides, such as Nitenpyram. Neonicotinoids are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs). While direct studies on the biological activity of the title compound are limited, its structural similarity to the active end-products suggests its potential to interact with nAChRs.

The binding of neonicotinoids to nAChRs leads to the opening of the ion channel, causing an influx of Na⁺ and Ca²⁺ ions. This results in the depolarization of the postsynaptic membrane, leading to uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.

G Nicotinic Acetylcholine Receptor Signaling Pathway Neonicotinoid (derived from title compound) Neonicotinoid (derived from title compound) nAChR Nicotinic Acetylcholine Receptor Neonicotinoid (derived from title compound)->nAChR Binds to Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Na+/Ca2+ Influx Na+/Ca2+ Influx Ion Channel Opening->Na+/Ca2+ Influx Allows Membrane Depolarization Membrane Depolarization Na+/Ca2+ Influx->Membrane Depolarization Uncontrolled Nerve Firing Uncontrolled Nerve Firing Membrane Depolarization->Uncontrolled Nerve Firing Paralysis and Death Paralysis and Death Uncontrolled Nerve Firing->Paralysis and Death

Caption: Simplified nAChR signaling pathway activated by neonicotinoids.

Applications in Research and Development

The primary application of this compound is as a building block in the synthesis of agrochemicals.[3] Its structural motif is of significant interest in the development of new insecticides with improved efficacy and selectivity. Researchers can utilize this compound to generate novel derivatives and study their structure-activity relationships at the nAChR.

Experimental Workflow for nAChR Binding Assay

A common method to evaluate the interaction of compounds with nAChRs is a competitive radioligand binding assay. This workflow outlines the general steps for such an experiment.

G Workflow for nAChR Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis Receptor Source Prepare receptor source (e.g., insect brain membranes) Incubate Incubate receptor source, test compound, and radioligand Receptor Source->Incubate Test Compound Prepare serial dilutions of This compound or its derivatives Test Compound->Incubate Radioligand Prepare radioligand solution (e.g., [3H]imidacloprid) Radioligand->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Scintillation Counting Quantify bound radioligand using scintillation counting Wash->Scintillation Counting Calculate Ki Determine the binding affinity (Ki) of the test compound Scintillation Counting->Calculate Ki

Caption: General workflow for a competitive nAChR radioligand binding assay.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of neonicotinoid insecticides. Its well-defined synthesis and the biological activity of its derivatives make it a valuable tool for researchers in agrochemistry and neuropharmacology. This guide has provided a consolidated resource of its chemical properties, spectroscopic data, and relevant experimental protocols to facilitate further research and development in these fields.

References

An In-depth Technical Guide to the Molecular Structure of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a key chemical intermediate, primarily utilized in the synthesis of neonicotinoid insecticides.[1][2] Its molecular architecture, characterized by a chloropyridinylmethyl moiety linked to an ethylamine group, makes it a versatile building block in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. Due to its status as a synthetic intermediate, publicly available, experimentally determined spectroscopic and crystallographic data are limited. Therefore, this guide also presents predicted spectroscopic data based on established principles and analysis of structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₁ClN₂, is also known by its synonyms, including 2-Chloro-5-(ethylaminomethyl)pyridine and --INVALID-LINK--amine.[3][4] The molecule consists of a pyridine ring chlorinated at the 6-position, with an ethylaminomethyl group attached at the 3-position.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂[3]
Molecular Weight 170.64 g/mol [3]
CAS Number 120739-77-7[3]
Appearance White powder (predicted)[5]
Storage Temperature 2-8°C[5]

Table 1: Physicochemical Properties of this compound.

Structural Representation

The two-dimensional chemical structure of this compound is depicted below.

start 2-Chloro-5- (chloromethyl)pyridine process Nucleophilic Substitution start->process reagent Ethylamine (C2H5NH2) + Base reagent->process product N-((6-Chloropyridin-3-yl) methyl)ethanamine process->product start N-((6-Chloropyridin-3-yl) methyl)ethanamine process Condensation/ Coupling Reaction start->process reagent Coupling Reagent (e.g., N-cyano-ethanimidate) reagent->process product Neonicotinoid Insecticide (e.g., Nitenpyram) process->product

References

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a chemical compound of significant interest within the agrochemical industry. It serves as a crucial intermediate in the synthesis of neonicotinoid insecticides.[1] The structural backbone of this compound, featuring a chloropyridinyl methyl group, is a key pharmacophore that imparts potent insecticidal activity to the final products. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role in the development of modern crop protection agents.

Chemical and Physical Properties

This compound is a secondary amine characterized by a pyridine ring substituted with a chlorine atom and an ethylaminomethyl group. Its chemical identity and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[2][3]
Synonyms 2-Chloro-5-(ethylaminomethyl)pyridine[2][3]
CAS Number 120739-77-7[2][4]
Molecular Formula C₈H₁₁ClN₂[1][4]
Molecular Weight 170.64 g/mol [1][3]
Appearance White powder[4]
Purity Typically ≥95%[1][4]
Storage Store at 2-8°C[4]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of certain neonicotinoid insecticides. A common synthetic route involves the reductive amination of 6-chloro-3-pyridinecarboxaldehyde with ethylamine or the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with ethylamine.

This protocol outlines a general procedure for the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine (CCMP), a common precursor in neonicotinoid synthesis.[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in an appropriate solvent such as ethanol or acetonitrile.

  • Addition of Amine: To the solution, add an excess of ethylamine (e.g., 2.0-3.0 eq), which acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or through an acid-base extraction to yield the pure this compound.

The workflow for this synthesis is illustrated in the diagram below.

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product CCMP 2-Chloro-5-(chloromethyl)pyridine Reaction Nucleophilic Substitution CCMP->Reaction Ethylamine Ethylamine Ethylamine->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Application in Agrochemical Synthesis

This compound is a key building block for the synthesis of neonicotinoid insecticides, particularly Nitenpyram.[3] Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. They exhibit high selectivity for insects over mammals, making them valuable for crop protection.[5][6]

The synthesis of these insecticides typically involves the reaction of the amine intermediate with another reagent to complete the pharmacophore necessary for biological activity. For instance, the synthesis of Nitenpyram involves the reaction of this compound with (E)-N-(cyanomethyl)ethanimidothioic acid methyl ester.

Mechanism of Action: Neonicotinoid Signaling Pathway

Neonicotinoids, the final products derived from this intermediate, act as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[6]

  • Binding to nAChR: The neonicotinoid molecule binds to the nAChR on the postsynaptic membrane of a neuron. This binding is more potent and persistent in insect nAChRs compared to mammalian receptors, which is the basis for their selective toxicity.[5]

  • Channel Opening: This binding event mimics the action of the natural neurotransmitter, acetylcholine, causing the ion channel of the receptor to open.

  • Ion Influx: The opening of the channel leads to an influx of sodium and calcium ions into the neuron.

  • Depolarization and Nerve Excitation: The influx of positive ions causes continuous stimulation and depolarization of the postsynaptic membrane, leading to hyperexcitation of the nerve.

  • Paralysis and Death: The persistent activation of nAChRs results in the paralysis and eventual death of the insect.[5]

The signaling pathway is depicted in the diagram below.

G Neonicotinoid Signaling Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Neonicotinoid Neonicotinoid (e.g., Nitenpyram) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates IonInflux Na+/Ca2+ Influx IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Hyperexcitation Nerve Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis and Death Hyperexcitation->Paralysis

Mechanism of action of neonicotinoid insecticides.

Conclusion

This compound is a fundamentally important intermediate in the agrochemical industry. Its synthesis and subsequent derivatization have led to the development of highly effective neonicotinoid insecticides. Understanding the chemistry, synthesis, and biological context of this molecule is crucial for researchers and professionals involved in the design and development of new and improved crop protection solutions. The continued study of such intermediates and their associated signaling pathways will be vital for addressing the ongoing challenges of pest management in agriculture.

References

An In-depth Technical Guide to the Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prevalent synthetic routes for N-((6-chloropyridin-3-yl)methyl)ethanamine, a key intermediate in the manufacturing of neonicotinoid insecticides and other fine chemicals. This document details three distinct and validated synthetic methodologies, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers and chemical development professionals in their work.

Physicochemical Properties

PropertyValue
CAS Number 120739-77-7
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol [1]
Appearance White powder
Boiling Point 254°C
Density 1.117 g/cm³
Storage Store at 2-8°C

Synthetic Methodologies

Three primary methods for the synthesis of this compound are outlined below, each with distinct advantages regarding starting material availability, reaction conditions, and scalability.

Method 1: Direct Alkylation of Ethylamine

This method involves the direct N-alkylation of ethylamine with 2-chloro-5-(chloromethyl)pyridine. It is a straightforward approach, relying on the nucleophilic substitution of the benzylic chloride.

Experimental Protocol
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ethylamine (2.0 equivalents) in acetonitrile (10 volumes).

  • Reagent Addition: Cool the ethylamine solution to 0-5°C using an ice bath. To this, add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in acetonitrile (2 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the formed hydrochloride salt. Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data
ParameterValueReference
Typical Yield 80-90%Estimated based on similar reactions
Purity >95% (post-chromatography)Estimated based on similar reactions

Reaction Workflow

cluster_0 Reaction Setup cluster_1 Reagent Addition (0-5°C) cluster_2 Reaction cluster_3 Work-up & Isolation cluster_4 Purification A Dissolve Ethylamine in Acetonitrile B Add 2-chloro-5-(chloromethyl)pyridine solution A->B Cool C Stir at Room Temperature (2-3h) B->C Warm to RT D Concentrate C->D E Neutralize with NaHCO3 D->E F Extract with Dichloromethane E->F G Column Chromatography F->G H Final Product G->H

Direct Alkylation Workflow

Method 2: Reductive Amination

This one-pot, two-step method involves the formation of an intermediate imine from 6-chloropyridine-3-carboxaldehyde and ethylamine, followed by in-situ reduction with a mild reducing agent like sodium borohydride.

Experimental Protocol
  • Imine Formation: To a solution of 6-chloropyridine-3-carboxaldehyde (1.0 equivalent) in methanol (10 volumes), add ethylamine (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition of NaBH₄ is complete, remove the ice bath and continue stirring at room temperature for an additional 3-4 hours. Monitor the reaction by TLC or GC.

  • Work-up and Isolation: Quench the reaction by the slow addition of water (5 volumes). Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.

Quantitative Data
ParameterValueReference
Typical Yield 70-85%[2]
Purity >95% (post-chromatography)Estimated based on general procedures

Reaction Workflow

cluster_0 Imine Formation (RT) cluster_1 Reduction (0°C) cluster_2 Reaction cluster_3 Work-up & Isolation cluster_4 Purification A Mix Aldehyde and Ethylamine in Methanol B Add Sodium Borohydride A->B Cool C Stir at Room Temperature (3-4h) B->C Warm to RT D Quench with Water C->D E Concentrate D->E F Extract with Ethyl Acetate E->F G Column Chromatography F->G H Final Product G->H

Reductive Amination Workflow

Method 3: Catalytic Hydrogenation

This method utilizes the catalytic hydrogenation of 2-chloro-5-(trichloromethyl)pyridine in the presence of ethylamine. This is a reductive amination where the trichloromethyl group is reduced to a methyl group which is then aminated.

Experimental Protocol
  • Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, charge 2-chloro-5-(trichloromethyl)pyridine (1.0 equivalent), a 70% aqueous solution of ethylamine (5.0 equivalents), and Raney Nickel (10% by weight of the starting material).[3]

  • Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 10 Kg/cm². Heat the mixture to an internal temperature of 45°C.[3]

  • Reaction: Maintain the hydrogen pressure and temperature until the absorption of hydrogen ceases (typically 1.5-2 hours).[3]

  • Work-up and Isolation: Cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: To the filtrate, add toluene and perform a phase separation. Concentrate the toluene layer to obtain the crude product. The yield can be determined by GC analysis. Further purification can be achieved by distillation under reduced pressure.[3]

Quantitative Data
ParameterValueReference
Typical Yield 77-78%[3]
Purity Determined by GC analysis[3]

Reaction Workflow

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Reaction cluster_3 Work-up & Isolation cluster_4 Purification A Charge Autoclave with Reactants & Catalyst B Pressurize with H2 (10 Kg/cm²) A->B C Heat to 45°C B->C D Maintain Conditions until H2 uptake stops C->D E Cool and Vent D->E F Filter Catalyst E->F G Toluene Extraction F->G H Concentrate Toluene Layer G->H I Final Product H->I

Catalytic Hydrogenation Workflow

References

N-((6-Chloropyridin-3-yl)methyl)ethanamine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action: N-((6-Chloropyridin-3-yl)methyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate in the synthesis of neonicotinoid insecticides, most notably Nitenpyram.[1] Its biological activity is intrinsically linked to its role as a precursor to these potent neurotoxins. The core mechanism of action for this class of compounds is their agonistic activity at nicotinic acetylcholine receptors (nAChRs), which are critical components of the insect central nervous system.[1][2] This guide delineates the mechanism of action, associated signaling pathways, relevant pharmacological data for its derivatives, and detailed experimental protocols for its synthesis and evaluation.

Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary molecular target of this compound-derived insecticides is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel.[3]

  • nAChR Structure and Function: nAChRs are pentameric protein complexes that form a central ion channel through the cell membrane. In insects, these receptors are abundant in the central nervous system.[2] When the endogenous neurotransmitter acetylcholine binds to nAChRs, the channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuron and the propagation of a nerve impulse.[4]

  • Agonistic Action: this compound and its subsequent products like nitenpyram act as agonists at the nAChR.[1] They mimic the action of acetylcholine, binding to the receptor and locking it in an open conformation. Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase to terminate the signal, neonicotinoids are not readily metabolized, leading to persistent receptor activation.

  • Consequences in Insects: This sustained activation of nAChRs results in a constant and uncontrolled firing of neurons. The initial symptoms in affected insects include hyperactivity and tremors, which progress to paralysis and eventual death due to the failure of the central nervous system.[1]

  • Selective Toxicity: A key advantage of neonicotinoids is their selective toxicity towards insects over mammals.[3] This selectivity arises from structural differences between insect and mammalian nAChR subtypes. Neonicotinoids bind with much higher affinity to insect nAChRs than to their mammalian counterparts.[5]

Signaling Pathways Activated by nAChR Agonists

Activation of nAChRs by an agonist like a neonicotinoid derivative initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This can trigger multiple downstream signaling pathways that influence neuronal survival and function.[6]

G agonist This compound (as a neonicotinoid precursor) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds and Activates ion_channel Ion Channel Opening nAChR->ion_channel ca_influx Ca²⁺ Influx & Na⁺ Influx ion_channel->ca_influx depolarization Membrane Depolarization ca_influx->depolarization pi3k PI3K ca_influx->pi3k Activates erk ERK/MAPK ca_influx->erk Activates neuron_hyper Neuronal Hyperexcitation depolarization->neuron_hyper paralysis Paralysis & Death (in insects) neuron_hyper->paralysis akt Akt pi3k->akt survival Modulation of Neuronal Survival Pathways akt->survival erk->survival

Figure 1. nAChR agonist signaling pathway.

Quantitative Pharmacological Data

Specific binding affinity data (Kᵢ or IC₅₀ values) for this compound itself are not extensively reported in publicly available literature, as it is primarily regarded as a synthesis intermediate. However, the pharmacological profile of its direct derivative, Nitenpyram, provides a strong indication of the expected activity at various nAChR subtypes.

CompoundReceptor SubtypeAssay TypeValueSpeciesReference
Nitenpyram α3β4 nAChRBinding Assay (IC₅₀)Low to Moderate PotencyMammalian[5]
Purported α4β2 nAChRBinding Assay (IC₅₀)Low to Moderate PotencyMammalian[5]
α1 nAChRBinding Assay (IC₅₀)InactiveMammalian[5]
α7 nAChRBinding Assay (IC₅₀)InactiveMammalian[5]
Imidacloprid α1/α2/β1/β2 nAChRRadioligand Binding (Kᵢ)43 nMInsect (Aphid)[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthesis route for the title compound, adapted from procedures for the synthesis of Nitenpyram.[1][8]

G start Start: 2-Chloro-5-(chloromethyl)pyridine reaction Reaction: 1. Dissolve ethylamine in acetonitrile. 2. Cool to 0°C (ice bath). 3. Slowly add a solution of   2-chloro-5-(chloromethyl)pyridine. start->reaction reagents Reagents: - Ethylamine (aq. solution) - Acetonitrile (Solvent) reagents->reaction stir Stir at 0°C for 4 hours reaction->stir quench Quench with H₂O stir->quench extract Extract with Dichloromethane (CH₂Cl₂) quench->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Remove solvent under reduced pressure dry->concentrate product Product: This compound concentrate->product

Figure 2. Workflow for the synthesis of the title compound.

Methodology:

  • Reaction Setup: In a reaction vessel, prepare a solution of ethylamine (e.g., 70 wt% in water, 10 equivalents) in acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Starting Material: Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile to the cooled ethylamine solution over a period of 25-30 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the resulting mixture vigorously at 0°C for 4 hours.

  • Work-up: Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound. Further purification can be achieved via column chromatography if necessary.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype. It is a standard method used to characterize compounds acting on these receptors.

G prep Prepare Receptor Membranes (e.g., from cells expressing nAChR subtype) incubation Incubate in 96-well plate: 1. Total Binding: Membranes + Radioligand 2. Non-specific: Membranes + Radioligand + Excess Nicotine 3. Competition: Membranes + Radioligand + Test Compound prep->incubation reagents Prepare Reagents: - Radioligand (e.g., [³H]Epibatidine) - Test Compound (serial dilutions) - Non-specific ligand (e.g., Nicotine) - Assay Buffer reagents->incubation equilibrium Incubate to reach equilibrium (e.g., 60 min at 30°C) incubation->equilibrium filtration Rapid Filtration (Vacuum harvest onto filter mat) equilibrium->filtration wash Wash filter mat with ice-cold buffer to remove unbound radioligand filtration->wash scintillation Add Scintillation Cocktail & Count Radioactivity wash->scintillation analysis Data Analysis: Calculate IC₅₀ and Kᵢ values scintillation->analysis

Figure 3. Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in the final assay buffer. Determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine, at a concentration near its Kₑ), and assay buffer.

    • Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the specific binding sites.

    • Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: After drying the filter mat, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC)

TEVC on Xenopus laevis oocytes expressing specific nAChR subtypes is a gold-standard method for functionally characterizing the effects of compounds on ligand-gated ion channels.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., insect α and β subunits). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: Clamp the oocyte membrane at a holding potential (e.g., -70 mV). Apply acetylcholine or another known agonist to elicit a baseline current response.

  • Data Acquisition: After establishing a stable baseline, co-apply the test compound (this compound) with the agonist or apply it alone to test for direct agonistic effects. Record the changes in inward current.

  • Data Analysis: Construct dose-response curves by plotting the current amplitude against the concentration of the test compound to determine its EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

This compound is a critical building block for a class of highly effective insecticides. Its mechanism of action is defined by its structural contribution to the final neonicotinoid products, which function as potent agonists of insect nicotinic acetylcholine receptors. By irreversibly activating these ion channels, they induce a state of neuronal hyperexcitation that is fatal to the insect. The selectivity of these compounds for insect over mammalian receptors underscores their utility in pest control. The experimental protocols provided herein offer a framework for the synthesis and detailed pharmacological characterization of this and related compounds, facilitating further research and development in the field of agrochemicals and neuropharmacology.

References

An In-depth Technical Guide to the Biological Activity of N-((6-Chloropyridin-3-yl)methyl)ethanamine (Nitenpyram)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine, commonly known as nitenpyram, is a neonicotinoid insecticide with significant activity against a wide range of sucking insects.[1][2] This technical guide provides a comprehensive overview of the biological activity of nitenpyram, with a focus on its mechanism of action, quantitative efficacy, and toxicological profile. Detailed experimental protocols for key bioassays are provided, and the underlying signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its entomological and pharmacological characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of insecticide development, pest management, and veterinary medicine.

Introduction

Nitenpyram is a systemic insecticide that acts as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[1][3] Its chemical structure, featuring a chloropyridinylmethyl group, is characteristic of the neonicotinoid class. It is widely used in agriculture to control pests such as aphids, whiteflies, and thrips on various crops and in veterinary medicine for the rapid elimination of flea infestations on cats and dogs.[1][2] The high selectivity of nitenpyram for insect nAChRs over their mammalian counterparts contributes to its favorable safety profile for non-target organisms.[1]

Mechanism of Action

Nitenpyram's primary mode of action is the disruption of neurotransmission in the insect central nervous system.[1] It acts as an agonist at postsynaptic nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission.

Upon binding to the nAChR, nitenpyram mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE), nitenpyram is not, leading to a persistent opening of the ion channel. This results in an uncontrolled influx of cations (primarily Na⁺ and Ca²⁺), causing continuous nerve stimulation, depolarization of the postsynaptic membrane, paralysis, and ultimately, the death of the insect.[1]

The selectivity of nitenpyram arises from its higher binding affinity for insect nAChRs compared to mammalian nAChRs. This difference in affinity is attributed to structural variations in the receptor subtypes between insects and mammals.[1]

Quantitative Biological Activity Data

The biological activity of nitenpyram has been quantified against a variety of target and non-target organisms. The following tables summarize key efficacy and toxicology data.

Table 1: Insecticidal Efficacy of Nitenpyram against Target Pests

Target PestBioassay TypeMetricValueReference
Cat Fleas (Ctenocephalides felis)In vivo (on cats)% Kill (6 hours)95.2%[1][4]
Dog Fleas (Ctenocephalides canis)In vivo (on dogs)% Kill (6 hours)96.7%[1][4]
Cotton Aphid (Aphis gossypii)Leaf Disc BioassayLC5028.62 mg/L[5]
Green Peach Aphid (Myzus persicae)Radioligand BindingIC50 (nAChR)> Acetamiprid[3]
Whiteflies (Bemisia tabaci)Leaf-dip Bioassay-Effective Control[6]
ThripsLeaf Disc Bioassay-Effective Control[7]

Table 2: Toxicological Profile of Nitenpyram against Non-Target Organisms

OrganismExposure RouteMetricValueReference
Rat (Rattus norvegicus)OralLD50 (male)1680 mg/kg[8]
Rat (Rattus norvegicus)OralLD50 (female)1575 mg/kg[8]
Rat (Rattus norvegicus)DermalLD50>2000 mg/kg[8]
Earthworm (Eisenia fetida)SoilLC50 (14 days)4.34 mg/kg[1][9]
Honeybee (Apis mellifera)Seed Treatment-Lower risk than thiamethoxam[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of nitenpyram.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of nitenpyram for insect nAChRs using a radiolabeled ligand such as [³H]-imidacloprid.

Materials:

  • Insect tissue (e.g., heads of target insects)

  • Homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Radioligand (e.g., [³H]-imidacloprid)

  • Nitenpyram stock solution (in DMSO)

  • Unlabeled competitor for non-specific binding (e.g., high concentration of imidacloprid)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize insect tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled nitenpyram for the competition curve.

    • For determining non-specific binding, add a high concentration of an unlabeled competitor.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the nitenpyram concentration to determine the IC50 value.

Insect Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for recording the electrophysiological response of insect neurons to nitenpyram application.

Materials:

  • Isolated insect neurons (e.g., from the central nervous system of the target insect)

  • External recording solution (e.g., saline solution mimicking insect hemolymph)

  • Internal pipette solution (containing ions to mimic the intracellular environment)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope

  • Nitenpyram solution

Methodology:

  • Neuron Preparation:

    • Dissect the central nervous system of the insect in cold external solution.

    • Mechanically or enzymatically dissociate neurons.

    • Plate the neurons on a coverslip in a recording chamber.

  • Patch-Clamp Recording:

    • Pull a glass micropipette to a fine tip and fill it with the internal solution.

    • Under the microscope, use the micromanipulator to approach a neuron with the micropipette.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

    • Record the baseline electrical activity of the neuron.

  • Nitenpyram Application:

    • Perfuse the recording chamber with the external solution containing a known concentration of nitenpyram.

    • Record the changes in membrane potential or current in response to nitenpyram application.

  • Data Analysis:

    • Analyze the recorded traces to determine the effect of nitenpyram on neuronal firing, membrane potential, and ion channel currents.

Insecticidal Efficacy Bioassay: Leaf-Dip Method for Aphids

This protocol is used to determine the lethal concentration (LC50) of nitenpyram against aphids.

Materials:

  • Host plant leaves

  • Colony of aphids of a uniform age

  • Nitenpyram solutions of varying concentrations

  • Control solution (e.g., water with a surfactant)

  • Petri dishes with moist filter paper

  • Fine paintbrush

Methodology:

  • Preparation:

    • Prepare a series of nitenpyram dilutions.

    • Excise host plant leaves and dip them into the respective insecticide solutions for a set time (e.g., 10-15 seconds).

    • Allow the leaves to air dry.

  • Infestation:

    • Place the treated leaves in petri dishes.

    • Using a fine paintbrush, transfer a known number of aphids (e.g., 20-30) onto each leaf.

  • Incubation and Assessment:

    • Incubate the petri dishes at a controlled temperature and photoperiod.

    • Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform probit analysis on the concentration-mortality data to calculate the LC50 value and its 95% confidence intervals.

Signaling Pathways and Workflows

Signaling Pathway of Nitenpyram Action

The following diagram illustrates the mechanism of action of nitenpyram at the insect nicotinic acetylcholine receptor.

Nitenpyram_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron Nitenpyram Nitenpyram nAChR Nicotinic Acetylcholine Receptor (nAChR) Nitenpyram->nAChR Binds & Activates (Agonist) ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Opens Postsynaptic_Membrane Postsynaptic Membrane Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Allows Depolarization Continuous Depolarization Ion_Influx->Depolarization Causes Paralysis_Death Paralysis & Death Depolarization->Paralysis_Death Leads to

Nitenpyram's agonistic action on the insect nAChR.
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the workflow for a typical radioligand binding assay to determine the binding affinity of nitenpyram.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (from insect tissue) start->prep assay_setup Assay Setup (96-well plate) - Radioligand - Nitenpyram (variable conc.) - Membrane Prep prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Rapid Filtration (separate bound/free ligand) incubation->filtration quantification Scintillation Counting (measure radioactivity) filtration->quantification analysis Data Analysis (calculate IC50) quantification->analysis end End analysis->end

Workflow for a radioligand binding assay.
Experimental Workflow: Insecticidal Efficacy Bioassay

The following diagram illustrates the general workflow for conducting an insecticidal efficacy bioassay.

Efficacy_Bioassay_Workflow start Start prep_solutions Prepare Nitenpyram Dilutions start->prep_solutions treat_substrate Treat Substrate (e.g., leaf dip, soil application) prep_solutions->treat_substrate infest Infest with Target Insects treat_substrate->infest incubate Incubate under Controlled Conditions infest->incubate assess_mortality Assess Mortality (at timed intervals) incubate->assess_mortality data_analysis Data Analysis (Probit, LC50 calculation) assess_mortality->data_analysis end End data_analysis->end

General workflow for an insecticidal efficacy bioassay.

Conclusion

This compound (nitenpyram) is a highly effective neonicotinoid insecticide with a well-defined mechanism of action targeting the insect nicotinic acetylcholine receptor. Its high affinity for insect nAChRs and rapid action make it a valuable tool for the control of a wide range of sucking insect pests in both agricultural and veterinary settings. The quantitative data on its efficacy and toxicology, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for further research and development in the field of pest management. Understanding the intricacies of its biological activity is paramount for its responsible and effective use, ensuring continued efficacy while minimizing potential impacts on non-target organisms and the environment.

References

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine Derivatives and Analogs: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-((6-chloropyridin-3-yl)methyl)ethanamine scaffold is a cornerstone in the development of a significant class of biologically active molecules, most notably the neonicotinoid insecticides. This technical guide provides a comprehensive overview of the synthesis, biological activity, and key experimental methodologies related to this chemical core and its derivatives. A central focus is placed on their interaction with nicotinic acetylcholine receptors (nAChRs), the primary target responsible for their insecticidal efficacy. This document aims to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel agrochemicals and therapeutic agents.

Introduction

The 6-chloro-3-pyridinylmethyl moiety is a critical pharmacophore responsible for the potent and selective activity of several commercially successful insecticides, including Nitenpyram and Acetamiprid. This compound itself is a key intermediate in the synthesis of these compounds. The core structure's interaction with insect nicotinic acetylcholine receptors (nAChRs) leads to the disruption of neurotransmission, resulting in paralysis and death of the target pest. The high affinity and selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key aspect of their utility in agriculture.[1] This guide will delve into the synthetic pathways to access these derivatives, explore their structure-activity relationships, and provide detailed protocols for their biological evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs typically commences from readily available pyridine derivatives. A common strategy involves the reaction of 2-chloro-5-(chloromethyl)pyridine with ethylamine or other suitable primary or secondary amines.

A general synthetic workflow is depicted below:

G start 2-Chloro-5-(chloromethyl)pyridine intermediate This compound or Analog start->intermediate Nucleophilic Substitution amine Primary or Secondary Amine (e.g., Ethanamine) amine->intermediate final_product Further Derivatization (e.g., reaction with a cyano-containing compound) intermediate->final_product Reaction with functionalizing agent neonicotinoid Neonicotinoid Derivative (e.g., Acetamiprid) final_product->neonicotinoid G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_release Ca2+ Influx ACh ACh ACh_release->ACh AChE Acetylcholinesterase ACh->AChE Degradation nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Derivative N-((6-chloropyridin-3-yl)methyl) ethanamine Derivative Derivative->nAChR Binds (Agonist) Ion_channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_channel Conformational Change Depolarization Membrane Depolarization Ion_channel->Depolarization Signal Signal Transduction (Nerve Impulse) Depolarization->Signal G start Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) setup Set up Assay Plate (Total, Non-specific, Competition) start->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

References

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine: Synthesis, Properties, and Role as a Neonicotinoid Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides, a class of pesticides highly effective against a wide range of sucking insects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its pivotal position as a precursor to commercially significant insecticides like Nitenpyram. Detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway are presented to serve as a valuable resource for researchers in agrochemical and pharmaceutical development.

Introduction

This compound, also known as N-ethyl-2-chloro-5-pyridylmethylamine, is a substituted pyridine derivative. Its molecular structure, featuring a chloropyridinylmethyl group linked to an ethylamine, makes it an ideal building block for the synthesis of various bioactive molecules. While the compound itself is not typically the final active ingredient, its importance lies in its function as a key intermediate in the manufacturing of neonicotinoid insecticides. Neonicotinoids act as agonists at the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and eventual death of the target pest.[1] This document aims to consolidate the scientific knowledge on this compound to facilitate further research and development in related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 120739-77-7[2][3][4]
Molecular Formula C₈H₁₁ClN₂[2][4][5]
Molecular Weight 170.64 g/mol [4][5]
Appearance White powder[2]
Purity >95% (typical)[2]
Storage 2-8°C[2]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-chloro-5-chloromethylpyridine with ethylamine. This reaction is a nucleophilic substitution where the amino group of ethylamine displaces the chlorine atom on the methyl group of 2-chloro-5-chloromethylpyridine.

General Reaction Scheme

G 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine Product This compound 2-chloro-5-chloromethylpyridine->Product + Ethylamine Ethylamine Ethylamine Byproduct HCl

Caption: General synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols are provided below. The first is a laboratory-scale synthesis adapted from a procedure for a similar compound, and the second is from a patent describing an industrial-scale process.

Protocol 1: Laboratory-Scale Synthesis (Adapted from the synthesis of 2-chloro-5-(methylaminomethyl)pyridine)[6]

This protocol is adapted for the synthesis of the title compound by substituting methylamine with ethylamine.

  • Materials:

    • 2-chloro-5-(chloromethyl)pyridine

    • Aqueous ethylamine solution (e.g., 70%)

    • Acetonitrile

    • Sodium bicarbonate

    • Sodium chloride

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for column chromatography (e.g., dichloromethane-methanol mixture)

  • Procedure:

    • In a reaction flask, a mixture of aqueous ethylamine solution and acetonitrile is prepared.

    • A solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile is added dropwise to the ethylamine mixture at room temperature over a period of 1 hour.

    • The reaction mixture is stirred for an additional 90 minutes at room temperature.

    • The reaction mixture is then concentrated under reduced pressure to remove the solvent.

    • The residue is diluted with water and neutralized with sodium bicarbonate.

    • The aqueous solution is saturated with sodium chloride and extracted with dichloromethane (2 x 200 mL).

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol, 4:1) to yield this compound as a liquid.

Protocol 2: Industrial-Scale Synthesis via Catalytic Hydrogenation (from Patent EP0609811A1)[7]

This process describes a one-step synthesis from 2-chloro-5-trichloromethylpyridine.

  • Materials:

    • 2-chloro-5-trichloromethylpyridine

    • Raney nickel catalyst

    • 70% aqueous solution of ethylamine

    • Hydrogen gas

    • Toluene

  • Procedure:

    • A 120 cc autoclave equipped with a magnetic stirrer is charged with 2-chloro-5-trichloromethylpyridine (11.5 g), Raney nickel (1.15 g), and a 70% aqueous solution of ethylamine (32.2 g).

    • Hydrogen gas is introduced into the autoclave to a pressure of 10 Kg/cm².

    • The internal temperature is raised to 45°C.

    • The reaction is maintained at this temperature while supplying hydrogen gas at a pressure of 7 to 13 Kg/cm².

    • After the reaction is complete, the autoclave is cooled, and the catalyst is filtered off.

    • The filtrate is extracted with toluene.

    • The toluene layer is concentrated to obtain a concentrate containing 2-chloro-5-ethylaminomethylpyridine.

    • Analysis by gas chromatography indicated a yield of 77%.

Biological Activity and Mechanism of Action

This compound is primarily an intermediate and is not itself a potent insecticide. Its significance lies in its use as a precursor for the synthesis of neonicotinoids, such as Nitenpyram. The biological activity of these end-products is well-established.

Role as a Neonicotinoid Precursor

This compound is a key building block in the multi-step synthesis of Nitenpyram. The synthesis involves further reactions to introduce the nitroethene group, which is crucial for the insecticidal activity of the final molecule.

Mechanism of Action of Neonicotinoids

Neonicotinoid insecticides act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][8] This mode of action is highly selective for insects over vertebrates, to which they are selectively more toxic.[8]

The binding of neonicotinoids to nAChRs leads to the following sequence of events:

  • Binding to nAChR: The neonicotinoid molecule binds to the nAChR on the postsynaptic membrane of a neuron.

  • Channel Opening: This binding mimics the action of the natural neurotransmitter, acetylcholine, causing the ion channel of the receptor to open.

  • Inflow of Ions: The open channel allows an influx of sodium and calcium ions into the neuron.

  • Continuous Stimulation: Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not easily degraded, leading to continuous stimulation of the neuron.

  • Paralysis and Death: The constant firing of the nerve cells results in hyperexcitation, followed by paralysis and ultimately the death of the insect.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds and activates (transient) Neonicotinoid Neonicotinoid (e.g., Nitenpyram) Neonicotinoid->nAChR Binds and activates (persistent) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Opens Response Continuous Nerve Stimulation -> Paralysis -> Death Ion_Channel->Response Na+/Ca2+ influx

Caption: Mechanism of action of neonicotinoid insecticides at the insect synapse.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of a key class of modern insecticides. While it does not possess significant intrinsic biological activity, its chemical structure is ideally suited for the elaboration into potent neonicotinoid insecticides. This guide has provided a consolidated overview of its synthesis, properties, and the mechanism of action of the final products derived from it. The detailed protocols and diagrams are intended to be a valuable resource for researchers in the fields of agrochemical synthesis and development, as well as for those investigating the broader applications of substituted pyridine compounds. Further research could focus on developing more efficient and greener synthetic routes to this important intermediate.

References

An In-depth Technical Guide to the Safety and Handling of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a crucial intermediate in the synthesis of various agrochemicals, particularly neonicotinoid insecticides.[1] Its molecular structure, featuring a chloropyridinylmethyl group, is a key component in the biological activity of these widely used pesticides.[1] This guide provides a comprehensive overview of the safety, handling, synthesis, and analytical methodologies related to this compound, intended to support researchers and professionals in its safe and effective use.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the available data for this compound.

PropertyValueSource(s)
CAS Number 120739-77-7[2][3]
Molecular Formula C₈H₁₁ClN₂[1][2]
Molecular Weight 170.64 g/mol [3][4]
Appearance White powder[2]
Purity ≥95%[1][2]
Storage Temperature Room temperature or 2-8°C[1][2]

Safety and Handling

Hazard ClassGHS Hazard Statement(s) (Inferred)Precautionary Statement(s) (Inferred)
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with fine powders.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 5-(aminomethyl)-2-chloropyridine.[5]

Reaction:

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Ethylamine (aqueous solution, e.g., 70%)

  • Acetonitrile

  • Sodium hydroxide solution (e.g., 30%)

  • Ethanol

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Methanol

Procedure:

  • In a stainless steel autoclave, combine 2-chloro-5-(chloromethyl)pyridine, an excess of aqueous ethylamine solution, and acetonitrile.

  • Stir the mixture at 80°C for 2 hours.

  • After cooling, dilute the reaction mixture with a sodium hydroxide solution and concentrate under reduced pressure.

  • To the residue, add ethanol and dry the solution with anhydrous magnesium sulfate.

  • Filter the mixture to remove any insoluble materials.

  • Concentrate the filtrate and purify the residue by column chromatography.

G cluster_synthesis Synthesis Workflow Reactants 2-chloro-5-(chloromethyl)pyridine + Ethylamine (aq) + Acetonitrile Reaction Reaction at 80°C for 2h in Autoclave Reactants->Reaction Charge Workup Work-up: 1. Addition of NaOH (aq) 2. Concentration Reaction->Workup Cool & Process Extraction Extraction with Ethanol and Drying (MgSO4) Workup->Extraction Purification Purification by Column Chromatography Extraction->Purification Product This compound Purification->Product

Synthesis Workflow Diagram
Purification by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in a non-polar eluent (e.g., hexane/ethyl acetate mixture).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane). A common eluent system for similar compounds is dichloromethane-methanol (e.g., 4:1).[5]

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G cluster_purification Purification Workflow Crude Crude Product Dissolve Dissolve in minimal Dichloromethane Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexane/Ethyl Acetate or DCM/Methanol Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Purification Workflow Diagram
Analytical Methods

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

General Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250-280°C.

  • Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.

  • Ion Source Temperature: ~230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Inject an appropriate volume into the GC.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of neonicotinoid intermediates.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

General Conditions:

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: DAD at a wavelength where the compound has significant absorbance (e.g., around 270 nm for the pyridine ring) or MS for higher sensitivity and specificity.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter before injection.

G cluster_analysis Analytical Workflow cluster_gcms GC-MS cluster_hplc HPLC Sample_GC Sample in Volatile Solvent Inject_GC Inject into GC Sample_GC->Inject_GC Separate_GC Separate on Capillary Column Inject_GC->Separate_GC Detect_MS Detect by Mass Spectrometer Separate_GC->Detect_MS Data_GC Analyze Mass Spectrum Detect_MS->Data_GC Sample_HPLC Sample in Mobile Phase Inject_HPLC Inject into HPLC Sample_HPLC->Inject_HPLC Separate_HPLC Separate on C18 Column Inject_HPLC->Separate_HPLC Detect_DAD Detect by DAD/MS Separate_HPLC->Detect_DAD Data_HPLC Analyze Chromatogram Detect_DAD->Data_HPLC

Analytical Workflow Diagram

Biological Activity and Metabolism

Mechanism of Action (Inferred)

As an intermediate for neonicotinoid insecticides, the biological target of the final products containing the this compound moiety is the nicotinic acetylcholine receptor (nAChR) in insects.[1] The chloropyridinyl group is crucial for binding to the receptor. While the intermediate itself may have some affinity for nAChRs, it is the final insecticide molecule that is designed for potent and selective activity. The interaction with nAChRs leads to overstimulation of the insect's nervous system, paralysis, and death.

Predicted Metabolic Pathways

The metabolism of this compound in mammals is likely to follow pathways similar to those of other pyridinylmethylamines and neonicotinoid insecticides. The primary enzymes involved in the metabolism of such compounds are the cytochrome P450 (CYP) monooxygenases.

Potential metabolic reactions include:

  • N-dealkylation: Removal of the ethyl group from the amine.

  • Hydroxylation: Addition of a hydroxyl group to the pyridine ring or the alkyl chain.

  • Oxidation: Oxidation of the amine to form an N-oxide.

These phase I metabolic reactions increase the polarity of the molecule, facilitating its conjugation in phase II reactions (e.g., with glucuronic acid) and subsequent excretion from the body.

G cluster_metabolism Potential Metabolic Pathway Parent This compound Dealkylation N-dealkylation (CYP450) Parent->Dealkylation Hydroxylation Hydroxylation (CYP450) Parent->Hydroxylation Oxidation N-oxidation (CYP450) Parent->Oxidation Metabolite1 (6-Chloropyridin-3-yl)methanamine Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolites Hydroxylation->Metabolite2 Metabolite3 N-oxide Metabolite Oxidation->Metabolite3 Conjugation Phase II Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation Excretion Excretion Conjugation->Excretion

Potential Metabolic Pathway Diagram

Conclusion

This compound is a valuable intermediate in the chemical industry, particularly for the synthesis of agrochemicals. While specific toxicological data is limited, a thorough understanding of its physicochemical properties and the safety precautions for related compounds allows for its safe handling in a research and development setting. The provided experimental protocols for synthesis, purification, and analysis offer a solid foundation for laboratory work with this compound. Further research into its specific biological activities and metabolic fate would be beneficial for a more complete understanding of its properties.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always consult the most up-to-date safety information from the supplier and your institution's safety office before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: The Role of N-((6-Chloropyridin-3-yl)methyl)ethanamine and its Precursors in Neonicotinoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a key intermediate in the synthesis of several commercially significant neonicotinoid insecticides. This class of insecticides targets the central nervous system of insects, offering potent and selective control of a wide range of pests. These application notes provide detailed protocols and quantitative data for the synthesis of major neonicotinoids, including Acetamiprid and Nitenpyram, starting from the common precursor 2-chloro-5-chloromethylpyridine (CCMP). The document also outlines the mode of action of neonicotinoids through their interaction with nicotinic acetylcholine receptors (nAChRs).

Data Presentation

The following tables summarize quantitative data for the synthesis of key neonicotinoid insecticides.

NeonicotinoidStarting MaterialsKey IntermediateReaction ConditionsYield (%)Purity (%)Reference
Acetamiprid 2-chloro-5-chloromethylpyridine, Methylamine, Ethyl N-cyanoethanimideateN-((6-chloropyridin-3-yl)methyl)-N-methylamine65°C, 6-7 hours96.696.8[1]
Nitenpyram 2-chloro-5-chloromethylpyridine, EthylamineThis compound0°C, 4 hours (for intermediate)98 (for intermediate)Not Specified
Thiacloprid 2-chloro-5-chloromethylpyridine, 2-cyanoimino-1,3-thiazolidineNot ApplicableNot Specified>92>97[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate for Nitenpyram)

This protocol outlines the synthesis of the key intermediate, this compound, from 2-chloro-5-chloromethylpyridine and ethylamine.

Materials:

  • 2-chloro-5-chloromethylpyridine

  • Ethylamine (70 wt% in water)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, prepare a solution of ethylamine (60 mmol) in acetonitrile (3.0 mL).

  • Cool the ethylamine solution to 0°C using an ice bath.

  • Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (6.0 mmol) in acetonitrile (1.5 mL) to the cooled ethylamine solution over 25 minutes.

  • Stir the resulting mixture at 0°C for 4 hours.

  • After 4 hours, add 10 mL of water to the reaction mixture.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound. The reported yield for the crude product is 98%. This intermediate can be used in the subsequent step for the synthesis of Nitenpyram without further purification.

Protocol 2: Synthesis of Acetamiprid

This protocol describes the synthesis of Acetamiprid from the intermediate N-((6-chloropyridin-3-yl)methyl)-N-methylamine.

Materials:

  • N-((6-chloropyridin-3-yl)methyl)-N-methylamine

  • Ethyl N-cyanoethanimideate

  • Ethanol

  • Saturated brine solution

  • Standard laboratory glassware for heating and filtration

Procedure:

  • In a 500 mL reactor, add 157.5 g of N-((6-chloropyridin-3-yl)methyl)-N-methylamine and 100 g of ethanol.

  • Add 112 g of ethyl N-cyanoethanimideate to the mixture.

  • Heat the reaction mixture to 65°C and maintain this temperature for 6 to 7 hours.

  • At the completion of the reaction, cool the mixture to 0°C.

  • Allow the layers to separate and then filter the mixture.

  • Wash the collected solid with a saturated brine solution.

  • Dry the product to obtain Acetamiprid. This process yields a product with a purity of 96.8% and a yield of 96.6%.[1]

Protocol 3: Synthesis of Thiacloprid

This protocol outlines the synthesis of Thiacloprid from 2-chloro-5-chloromethylpyridine and 2-cyanoimino-1,3-thiazolidine.

Materials:

  • 2-chloro-5-chloromethylpyridine

  • 2-cyanoimino-1,3-thiazolidine

  • Guanidine-based organic alkali

  • Solvent (e.g., water, alcohol)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, mix 2-cyanoimino-1,3-thiazolidine and 2-chloro-5-chloromethylpyridine in a suitable solvent.

  • Add a guanidine-based organic alkali to the mixture to catalyze the reaction.

  • Allow the reaction to proceed. The specific temperature and time are not detailed in the available literature but would be optimized based on the chosen solvent and alkali.

  • After the reaction is complete, the post-treatment involves simple washing with a small amount of water (and alcohol, depending on the solvent used) to obtain high-purity thiacloprid.

  • The product yield is reported to be over 92%, with a purity of more than 97%.[2]

Visualizations

Neonicotinoid Synthesis Workflow

G cluster_0 Intermediate Synthesis cluster_1 Neonicotinoid Synthesis cluster_2 Purification CCMP 2-chloro-5- chloromethylpyridine (CCMP) Intermediate N-((6-Chloropyridin-3-yl)methyl)amine Derivative CCMP->Intermediate Amination Amine Primary or Secondary Amine (e.g., Ethanamine) Amine->Intermediate Neonicotinoid Neonicotinoid (e.g., Acetamiprid, Nitenpyram) Intermediate->Neonicotinoid Condensation/ Cyclization Reagent Cyclic or Acyclic Reagent Reagent->Neonicotinoid Purification Filtration, Washing, Drying Neonicotinoid->Purification

Caption: General workflow for the synthesis of neonicotinoids.

Signaling Pathway of Neonicotinoids

G Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS Neonicotinoid->nAChR Binds as Agonist IonChannel Ion Channel Opening (Na+, K+, Ca2+) nAChR->IonChannel Conformational Change Depolarization Continuous Membrane Depolarization IonChannel->Depolarization Uncontrolled Ion Influx Hyperactivation Hyperactivation of Nervous System Depolarization->Hyperactivation Paralysis Paralysis Hyperactivation->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action of neonicotinoid insecticides.

References

Application Notes and Protocols: NMR Spectroscopic Analysis of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Note: The following NMR data is predicted based on computational models and should be used as a reference for experimental verification. Actual chemical shifts may vary depending on experimental conditions such as solvent, concentration, and temperature.

Predicted ¹H NMR Spectroscopic Data
Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz Number of Protons
H-11.15Triplet7.13
H-22.70Quartet7.12
H-33.80Singlet-2
H-47.30Doublet8.21
H-57.70Doublet of Doublets8.2, 2.51
H-68.35Doublet2.51
NHBroad Singlet--1

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (for prediction)

Predicted ¹³C NMR Spectroscopic Data
Assignment Predicted Chemical Shift (δ) ppm
C-115.0
C-244.0
C-350.0
C-4124.0
C-5135.0
C-6139.0
C-7149.0
C-8150.0

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz (for prediction)

Experimental Protocols

The following protocols describe standard procedures for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as N-((6-chloropyridin-3-yl)methyl)ethanamine.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common starting point for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.

¹H NMR Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition
  • Instrument Setup: Use the same sample and ensure the instrument is properly locked and shimmed.

  • Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Acquisition: Acquire the FID.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to obtain the spectrum. An exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C can be applied to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Visualizations

chemical_structure Chemical Structure of this compound cluster_pyridine 6-Chloropyridine Ring cluster_sidechain Ethylamine Sidechain C5 C C6 C C5->C6 H_C5 H C5->H_C5 N1 N C6->N1 Cl Cl C6->Cl C2 C N1->C2 C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 C_methyl CH₂ C3->C_methyl C4->C5 H_C4 H C4->H_C4 N_amine NH C_methyl->N_amine C_ethyl_CH2 CH₂ N_amine->C_ethyl_CH2 H_amine H N_amine->H_amine C_ethyl_CH3 CH₃ C_ethyl_CH2->C_ethyl_CH3

Caption: Molecular structure of this compound.

experimental_workflow NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_H1 Acquire ¹H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals to Structure peak_pick->assign report Generate Report assign->report

Caption: Standard workflow for NMR spectroscopic analysis.

Application Notes and Protocols for the Mass Spectrometry of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a chemical intermediate used in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries.[1][2] Its molecular formula is C8H11ClN2, with a monoisotopic mass of approximately 170.06 g/mol .[2] Mass spectrometry is a critical analytical technique for the characterization and quantification of this compound, providing valuable information on its molecular weight, structure, and purity. These application notes provide a detailed protocol for the mass spectrometric analysis of this compound and a plausible fragmentation pathway based on its chemical structure.

Quantitative Data Summary

The following table summarizes the expected key ions for this compound in a mass spectrometry experiment. The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.[3]

Ion DescriptionProposed Structurem/z (for ³⁵Cl)m/z (for ³⁷Cl)
Molecular Ion [C8H11³⁵ClN2]⁺170172
Fragment 1 [C7H8³⁵ClN]⁺141143
Fragment 2 [C6H5³⁵ClN]⁺126128
Fragment 3 [C2H6N]⁺44-
Fragment 4 [C5H4N]⁺78-

Experimental Protocols

Given the polar nature of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable analytical approaches.

Protocol 1: GC-MS Analysis with Derivatization

This protocol is adapted from established methods for the analysis of amines by GC-MS, which often require derivatization to improve volatility and chromatographic peak shape.[4][5]

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Derivatization: To 100 µL of the standard solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or propyl chloroformate). The choice of derivatizing agent may require optimization.[4]

  • Reaction: Vortex the mixture and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Dilution: After cooling to room temperature, dilute the derivatized sample with an appropriate solvent (e.g., hexane or ethyl acetate) to a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Protocol 2: LC-MS Analysis

LC-MS is well-suited for the analysis of polar compounds and can often be performed without derivatization.[6][7]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a mixture of water and a water-miscible organic solvent (e.g., 50:50 acetonitrile:water).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common starting point, although for highly polar compounds, a HILIC or mixed-mode column may provide better retention.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: Scan from m/z 50 to 500.

Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the general experimental workflow for mass spectrometric analysis and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve derivatize Derivatize (for GC-MS) dissolve->derivatize Optional dilute Dilute to Working Concentration dissolve->dilute derivatize->dilute filter Filter (for LC-MS) dilute->filter Optional inject Inject into MS filter->inject ionize Ionization (EI or ESI) inject->ionize separate Mass Separation ionize->separate detect Detection separate->detect acquire Data Acquisition detect->acquire process Spectral Processing acquire->process interpret Interpretation process->interpret report Reporting interpret->report

Experimental workflow for mass spectrometry.

fragmentation_pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M This compound [C8H11ClN2]⁺˙ m/z = 170/172 F1 [C7H8ClN]⁺˙ m/z = 141/143 M->F1 Loss of C2H5N F2 [C2H6N]⁺ m/z = 44 M->F2 α-cleavage F3 [C6H5ClN]⁺˙ m/z = 126/128 F1->F3 Loss of CH3 F4 [C5H4N]⁺ m/z = 78 F3->F4 Loss of Cl

Proposed fragmentation pathway.

Discussion of Fragmentation

The proposed fragmentation pathway for this compound under electron ionization is as follows:

  • Molecular Ion: The molecule will ionize to form the molecular ion [C8H11ClN2]⁺˙ at m/z 170 (for the ³⁵Cl isotope) and 172 (for the ³⁷Cl isotope).

  • Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.[8] In this case, cleavage of the C-C bond in the ethyl group or the C-N bond of the ethylamino group can occur. The most probable alpha-cleavage would result in the formation of the stable ethylaminomethyl radical and the chloropyridinylmethyl cation, or the alternative cleavage leading to the formation of the [C2H6N]⁺ ion at m/z 44.

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the ethylamine group can lead to the formation of the chloropyridinylmethyl cation [C6H5ClN]⁺ at m/z 126/128.

  • Loss of Chlorine: The chloropyridinyl fragments can further undergo the loss of a chlorine radical to form a pyridinyl cation, such as [C5H4N]⁺ at m/z 78.[3]

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these fragments are typically of lower abundance.

By analyzing the presence and relative abundances of these and other fragments, the structure of this compound can be confirmed. High-resolution mass spectrometry would be invaluable in confirming the elemental composition of each fragment ion.

References

Application Notes and Protocols for the Purification of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of N-((6-Chloropyridin-3-yl)methyl)ethanamine, a key intermediate in the synthesis of neonicotinoid insecticides. The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following sections detail common purification methodologies, including column chromatography, recrystallization, and acid-base extraction.

General Considerations

Common Impurities: During the synthesis of this compound, several impurities can arise. These may include:

  • Unreacted Starting Materials: Such as 6-chloro-3-(chloromethyl)pyridine or ethylamine.

  • Over-alkylation Products: Formation of the tertiary amine, N,N-bis((6-chloropyridin-3-yl)methyl)ethanamine, can occur.[1]

  • Regioisomers: Depending on the synthetic route, other positional isomers may be formed.[1]

  • Hydrolysis Products: Reaction with any residual water can lead to the formation of the corresponding alcohol, (6-chloropyridin-3-yl)methanol.

Purity Assessment: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For chromatographic purification, Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the separation of the product from impurities.

Purification by Column Chromatography

Column chromatography is a highly effective method for purifying this compound, especially for removing closely related impurities. Due to the basic nature of the amine, peak tailing on silica gel is a common issue. This can be mitigated by the addition of a small amount of a basic modifier to the mobile phase.[1]

Experimental Protocol:
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • Gradually increase the proportion of the polar solvent to find a system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

    • To prevent streaking, add 0.5-1% triethylamine to the developing solvent system.[1]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC.

    • Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the product.

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase (e.g., Hexane:EtOAc + 1% TEA) column_prep Prepare Silica Gel Slurry and Pack Column tlc->column_prep sample_prep Dissolve Crude Product in Minimal Solvent column_prep->sample_prep load Load Sample onto Column sample_prep->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent under Reduced Pressure combine->evaporate product Purified Product evaporate->product

Workflow for Column Chromatography Purification

Purification by Recrystallization

Recrystallization is a suitable technique for purifying this compound if a suitable solvent system can be identified. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

Experimental Protocol:
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent (e.g., ethanol, isopropanol, toluene, or a mixture like ethanol/water) to each tube.

    • Heat the tubes to the boiling point of the solvent to check for dissolution.

    • If the compound dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

    • If the compound does not dissolve, add more solvent in small increments until it does at the boiling point.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to have stopped, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Product in Minimal Hot Solvent charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filter to Remove Insolubles charcoal->hot_filter cool_rt Cool Slowly to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals under Vacuum wash->dry product Purified Crystalline Product dry->product

Workflow for Recrystallization

Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique effective for separating the basic this compound from neutral and acidic impurities.[1]

Experimental Protocol:
  • Dissolution:

    • Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous acidic solution (e.g., 1 M HCl) and shake the funnel vigorously, venting frequently.

    • The basic amine will be protonated and move into the aqueous layer.

    • Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification:

    • Place the aqueous layer in a clean separatory funnel.

    • Slowly add a base (e.g., 1 M NaOH) until the solution is basic (confirm with pH paper). This will deprotonate the amine, making it soluble in organic solvents again.

  • Back-Extraction:

    • Add a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to the basified aqueous solution.

    • Shake the funnel to extract the purified amine back into the organic layer.

    • Repeat the extraction two more times with fresh organic solvent.

  • Drying and Isolation:

    • Combine the organic extracts.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified product.

G cluster_extraction Extraction cluster_regeneration Regeneration cluster_isolation Isolation dissolve Dissolve Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with Aqueous Acid (e.g., 1M HCl) dissolve->add_acid separate_aq Separate Aqueous Layer (Contains Protonated Amine) add_acid->separate_aq basify Basify Aqueous Layer (e.g., 1M NaOH) separate_aq->basify back_extract Extract with Fresh Organic Solvent basify->back_extract combine Combine Organic Extracts back_extract->combine dry Dry over Na₂SO₄ combine->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Workflow for Acid-Base Extraction

Quantitative Data Summary

The following table summarizes illustrative data for the different purification techniques. The data for recrystallization is based on typical results for similar compounds, while the data for column chromatography and acid-base extraction are hypothetical examples to demonstrate potential outcomes.

Purification TechniqueInitial Purity (HPLC Area %)Purity after Purification (HPLC Area %)Yield (%)Notes
Column Chromatography 90%>98%85%Effective for removing closely related impurities. Yield can be lower due to the multiple fractions.
Recrystallization 92%>99%80%Requires finding a suitable solvent system. "Oiling out" can be an issue.
Acid-Base Extraction 85%~95%90%Excellent for removing non-basic impurities. May not separate basic impurities.

References

Application Notes and Protocols for N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a key intermediate in the synthesis of neonicotinoid insecticides, a class of agrochemicals that target the central nervous system of insects.[1][2] Specifically, it is a precursor to the insecticide Nitenpyram.[3][4] Understanding the synthesis, purification, and biological context of this compound is crucial for researchers in agrochemical development and those studying nicotinic acetylcholine receptor (nAChR) modulators. These application notes provide detailed experimental protocols for the synthesis and characterization of this compound, along with an overview of its role in the synthesis of nitenpyram and the associated biological signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number120739-77-7[3]
Molecular FormulaC₈H₁₁ClN₂[3]
Molecular Weight170.64 g/mol [3]
AppearanceCrude: Not specified, likely an oil or solid[5]
StorageRoom temperature[2]
Table 2: Spectroscopic Data for this compound
SpectroscopyDataReference
¹H NMR (500 MHz, CDCl₃)δ 8.33 (d, 1H, J = 2.29 Hz, H-2 Py), 7.67 (dd, 1H, J = 2.29, 8.03 Hz, H-4 Py), 7.29 (d, 1H, J = 8.03 Hz, H-5 Py), 3.79 (s, 2H, -PyCH₂N-), 2.68 (q, 2H, J = 7.15 Hz, -NCH₂CH₃), 1.12 (t, 3H, J = 7.15 Hz, -NCH₂CH₃)[5]
¹³C NMR (125 MHz, CDCl₃)δ 149.6, 149.0, 138.5, 134.7, 123.7, 50.0, 43.4, 14.9[5]

Experimental Protocols

Protocol 1: Synthesis of this compound[5]

This protocol describes the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine and aqueous ethylamine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Ethylamine (70 wt% in water)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3.865 g (60 mmol) of 70 wt% aqueous ethylamine in 3.0 mL of acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 972.1 mg (6.0 mmol) of 2-chloro-5-(chloromethyl)pyridine in 1.5 mL of acetonitrile to the ethylamine solution over 25 minutes with stirring.

  • Continue stirring the reaction mixture at 0 °C for 4 hours.

  • After 4 hours, add 10 mL of water to the reaction mixture.

  • Extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound. The reported yield for the crude product is 98%.[5]

Protocol 2: Purification of this compound (General Protocol)

This is a general protocol for the purification of aminopyridine derivatives by silica gel column chromatography, which can be adapted for this compound.[6][7]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA) (optional, to reduce tailing)

  • Dichloromethane (for sample loading)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine a suitable eluent system by performing TLC on the crude product. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product. To mitigate peak tailing, which is common for basic amines on silica, a small amount of triethylamine (0.5-1% v/v) can be added to the eluent.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the determined mobile phase. If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the characterization of this compound.

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) (as internal standard)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using a Fourier transform. Apply phase and baseline corrections. Report chemical shifts in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Nitenpyram

A 2-chloro-5-(chloromethyl)pyridine C This compound A->C + B Ethylamine B->C E Nitenpyram C->E + D (E)-N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine D->E

Caption: Synthetic pathway of Nitenpyram.

Diagram 2: Neonicotinoid Signaling Pathway

cluster_0 Synaptic Cleft cluster_1 Intracellular Signaling A Neonicotinoid (e.g., Nitenpyram) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds to D Ion Channel Opening B->D Activation C Postsynaptic Neuron E Influx of Na+ and Ca2+ ions D->E F Depolarization E->F G Nerve Excitation F->G H Paralysis and Death G->H

Caption: Mechanism of action of neonicotinoids.

References

Application Notes and Protocols for N-((6-Chloropyridin-3-yl)methyl)ethanamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-((6-Chloropyridin-3-yl)methyl)ethanamine in agrochemical research. This compound is a key intermediate in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine.[1] This document outlines its primary application, mechanism of action, and detailed protocols for its synthesis into active insecticidal compounds and for evaluating the biological activity of resulting products.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 120739-77-7[2]
Molecular Formula C₈H₁₁ClN₂[2]
Molecular Weight 170.64 g/mol [2]
Appearance White powder
Storage Store at 2-8°C[3]

Primary Application in Agrochemical Research

This compound serves as a crucial building block in the synthesis of neonicotinoid insecticides, most notably Nitenpyram.[4] Neonicotinoids are effective against a wide range of sucking insects, including aphids, whiteflies, and beetles, making them vital for crop protection.[2] The (6-chloro-3-pyridinyl)methyl group is a key pharmacophore that confers high affinity and selectivity for insect nicotinic acetylcholine receptors (nAChRs).

Mechanism of Action of Derived Neonicotinoids

Neonicotinoids synthesized from this compound act as agonists at the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1]

  • Binding to nAChRs: The neonicotinoid molecule binds to the nAChR, mimicking the action of the natural neurotransmitter, acetylcholine (ACh).

  • Persistent Stimulation: Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to continuous and irreversible stimulation of the receptor.

  • Nerve Impulse Blockade: This overstimulation results in the blockage of nerve impulse transmission.

  • Paralysis and Death: The disruption of the nervous system leads to paralysis and ultimately the death of the insect.

The selectivity of neonicotinoids for insects over vertebrates is attributed to their higher affinity for insect nAChRs.

Signaling Pathway of Neonicotinoid Insecticides

The following diagram illustrates the signaling pathway affected by neonicotinoid insecticides derived from this compound.

Neonicotinoid_Signaling_Pathway Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Neonicotinoid Neonicotinoid (e.g., Nitenpyram) Neonicotinoid->nAChR Binds to & Blocks (Irreversible Agonist) IonChannel Ion Channel (Open) nAChR->IonChannel Activates Na_Ca_Influx Na+ / Ca2+ Influx IonChannel->Na_Ca_Influx Allows Depolarization Continuous Depolarization Na_Ca_Influx->Depolarization Causes Paralysis Paralysis & Death Depolarization->Paralysis Leads to Synthesis_Workflow Start Start Materials Intermediate1 This compound Start->Intermediate1 Intermediate2 1,1-bis(methylthio)-2-nitroethylene Start->Intermediate2 Reaction2 Condensation Reaction Intermediate1->Reaction2 Reacts with Reaction1 Reaction with N-methylamine Intermediate2->Reaction1 Reacts with Intermediate3 N-methyl-1-(methylthio)-2-nitroethenamine Reaction1->Intermediate3 Intermediate3->Reaction2 Product Nitenpyram Reaction2->Product Purification Purification (Crystallization) Product->Purification FinalProduct Pure Nitenpyram Purification->FinalProduct Aphid_Bioassay_Workflow Start Start Preparation Prepare Serial Dilutions of Test Compound Start->Preparation LeafDip Dip Host Plant Leaves in Dilutions (10s) Preparation->LeafDip Drying Air Dry Leaves LeafDip->Drying Placement Place Leaf Discs in Petri Dishes on Agar Drying->Placement Infestation Introduce Aphids (e.g., 20-30 adults) Placement->Infestation Incubation Incubate at Controlled Temperature and Humidity Infestation->Incubation Mortality_Assessment Assess Mortality at 24, 48, 72h Incubation->Mortality_Assessment Data_Analysis Calculate LC50/LC90 (Probit Analysis) Mortality_Assessment->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: N-((6-Chloropyridin-3-yl)methyl)ethanamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-((6-Chloropyridin-3-yl)methyl)ethanamine as a key intermediate in the synthesis of pharmaceutical and veterinary products. The information presented here is intended to guide researchers in the efficient synthesis and application of this versatile building block.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Its chemical structure, featuring a reactive chlorine atom on the pyridine ring and a secondary amine, makes it a valuable precursor for the synthesis of neonicotinoid insecticides and potentially other pharmaceutical agents.[2][3] This document will detail its synthesis, its application in the production of the veterinary pharmaceutical Nitenpyram, and its potential applications in drug discovery.

Physicochemical Properties

PropertyValueReference
CAS Number 120739-77-7[1]
Molecular Formula C₈H₁₁ClN₂[1]
Molecular Weight 170.64 g/mol [3]
Appearance White powder[1]
Purity ≥95%[1]
Storage 2-8°C[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine and ethylamine.

Experimental Workflow:

reagents Reagents: - 2-chloro-5-(chloromethyl)pyridine - Ethanamine (70 wt% in water) - Acetonitrile (CH3CN) - Water (H2O) - Dichloromethane (CH2Cl2) - Sodium Sulfate (Na2SO4) reaction_setup Reaction Setup: Dissolve ethanamine in CH3CN. Cool to 0°C in an ice bath. reagents->reaction_setup addition Addition: Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine in CH3CN over 25 minutes. reaction_setup->addition reaction Reaction: Stir the mixture for 4 hours at 0°C. addition->reaction workup Work-up: Add H2O. reaction->workup extraction Extraction: Extract the product with CH2Cl2. workup->extraction drying Drying: Dry the organic layer with Na2SO4. extraction->drying isolation Isolation: Remove the solvent to obtain crude product. drying->isolation

Synthesis of this compound

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Ethanamine (70 wt% in water)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, prepare a solution of ethanamine (60 mmol) in acetonitrile (3.0 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (6.0 mmol) in acetonitrile (1.5 mL) to the cooled ethanamine solution over a period of 25 minutes.

  • Stir the resulting mixture for 4 hours at 0°C.

  • After the reaction is complete, add water (10 mL) to the reaction mixture.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

Quantitative Data:

ParameterValueReference
Yield 98% (crude)

Analytical Data:

  • ¹H NMR (500 MHz, CDCl₃) δ: 8.33 (d, 1H, J = 2.29 Hz), 7.67 (dd, 1H, J = 2.29, 8.03 Hz), 7.29 (d, 1H, J = 8.03 Hz), 3.79 (s, 2H), 2.68 (q, 2H, J = 7.15 Hz), 1.13 (t, 3H, J = 7.15 Hz).

  • ¹³C NMR (125 MHz, CDCl₃) δ: 149.6, 149.0, 138.5, 134.7, 123.7, 50.0, 43.4, 14.9.

  • HRMS (DART) m/z: calculated for C₈H₁₂ClN₂ (M+H)⁺ 171.0689, found 171.0682.

  • IR (neat) cm⁻¹: 3418, 3087, 2968, 1458, 1104.

Application in Veterinary Pharmaceutical Synthesis: Nitenpyram

This compound is a key intermediate in the synthesis of Nitenpyram, an insecticide used in veterinary medicine to treat flea infestations in cats and dogs.

Experimental Workflow:

start This compound reaction Reaction: Stir at room temperature. start->reaction reagent Reagent: (2-nitroethene-1,1-diyl)bis(methylsulfane) reagent->reaction solvent Solvent: Anhydrous Ethanol (EtOH) solvent->reaction purification Purification: Column chromatography on silica gel reaction->purification product Nitenpyram Analogue: N-((6-chloropyridin-3-yl)methyl)-N-ethyl- 1-(methylthio)-2-nitroethen-1-amine purification->product

Synthesis of a Nitenpyram Analogue

Materials:

  • This compound

  • (2-nitroethene-1,1-diyl)bis(methylsulfane)

  • Anhydrous Ethanol (EtOH)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (5.9 mmol) in anhydrous ethanol (3.0 mL).

  • Add (2-nitroethene-1,1-diyl)bis(methylsulfane) (5.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain N-((6-chloropyridin-3-yl)methyl)-N-ethyl-1-(methylthio)-2-nitroethen-1-amine, a direct precursor to Nitenpyram.

Quantitative Data for Nitenpyram Precursor Synthesis:

ParameterValueReference
Yield 40%

Potential Pharmaceutical Applications and Signaling Pathway

While direct synthesis of a marketed human pharmaceutical from this compound is not prominently documented, its structural similarity to compounds that modulate nicotinic acetylcholine receptors (nAChRs) suggests its potential as a scaffold in drug discovery, particularly for neurological disorders where nAChRs are a target, such as Alzheimer's disease.[4][5]

Mechanism of Action of Related Compounds (Neonicotinoids)

Neonicotinoids, synthesized from this intermediate, act as agonists at the insect nicotinic acetylcholine receptor (nAChR).[6] This leads to continuous stimulation of the receptor, causing hyperexcitation of the insect's nervous system, followed by paralysis and death.[2]

Signaling Pathway:

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonicotinoid Neonicotinoid (e.g., Nitenpyram) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Continuous Action Potentials Depolarization->Action_Potential Hyperexcitation Neuronal Hyperexcitation Action_Potential->Hyperexcitation Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

Neonicotinoid Mechanism of Action

Conclusion

This compound is a valuable and versatile intermediate. The detailed protocols provided herein for its synthesis and its application in the production of the veterinary pharmaceutical Nitenpyram highlight its importance. Furthermore, its structural features suggest potential for its use as a scaffold in the discovery of novel therapeutics targeting nicotinic acetylcholine receptors for human health. Researchers in drug development are encouraged to explore the derivatization of this intermediate to generate new chemical entities with potential therapeutic value.

References

Application Notes and Protocols: Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine and its analogs are key intermediates in the synthesis of various agrochemicals, particularly neonicotinoid insecticides.[1][2] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The structural motif of a chloropyridinylmethyl group attached to an amine is crucial for this biological activity. Understanding the synthesis of these intermediates is vital for the development of new and effective crop protection agents.

This document provides detailed protocols for the synthesis of this compound, focusing on two primary synthetic routes: the alkylation of ethylamine with 2-chloro-5-(chloromethyl)pyridine and the reductive amination of 6-chloropyridine-3-carboxaldehyde.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are outlined below.

SynthesisPathways cluster_0 Route 1: Alkylation cluster_1 Route 2: Reductive Amination A 2-Chloro-5-(chloromethyl)pyridine C This compound A->C + Ethylamine (Base, Solvent) B Ethylamine B->C D 6-Chloropyridine-3-carboxaldehyde F This compound D->F + Ethylamine (Reducing Agent, Solvent) E Ethylamine E->F

Caption: Overview of synthetic routes to this compound.

Route 1: Alkylation of Ethylamine

This is the most direct and commonly employed method for the synthesis of this compound and its analogs. The reaction involves the nucleophilic substitution of the chlorine atom in the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine by ethylamine.

Experimental Protocol

A detailed protocol for the synthesis of the analogous compound, 2-chloro-5-(methylaminomethyl)pyridine, is available and can be adapted for the synthesis of the target molecule by substituting methylamine with ethylamine.[3]

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Ethylamine (aqueous solution, e.g., 70%)

  • Acetonitrile

  • Sodium bicarbonate

  • Sodium chloride

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, combine an aqueous solution of ethylamine with acetonitrile.

  • Over a period of 1 hour at room temperature, add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile dropwise to the ethylamine mixture with stirring.

  • Continue stirring the reaction mixture for an additional 90 minutes at room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dilute the residue with water and neutralize with sodium bicarbonate.

  • Saturate the aqueous layer with sodium chloride and extract the product with dichloromethane (2 x 200 ml).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography (eluent: dichloromethane-methanol, e.g., 4:1) to obtain pure this compound.

Data Presentation
ParameterConditionReference
Starting Material 2-Chloro-5-(chloromethyl)pyridine[3]
Reagent Aqueous EthylamineAdapted from[3]
Solvent Acetonitrile[3]
Temperature Room Temperature[3]
Reaction Time 2.5 hours[3]
Work-up Neutralization, Extraction[3]
Purification Column Chromatography[3]

Route 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4][5][6] In this case, 6-chloropyridine-3-carboxaldehyde is reacted with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Workflow

ReductiveAmination A 6-Chloropyridine-3-carboxaldehyde + Ethylamine B Imine Formation (Solvent, optional catalyst) A->B C Intermediate Imine B->C D Reduction (Reducing Agent) C->D E This compound D->E

References

Application Notes and Protocols: Solubility of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a chemical compound of interest in pharmaceutical and agrochemical research. It serves as an important intermediate in the synthesis of various active molecules, including neonicotinoid insecticides.[1] A thorough understanding of its solubility in different solvents is fundamental for optimizing reaction conditions, purification processes, and formulation development.

This document provides a comprehensive overview of the available information on the solubility of this compound and presents a detailed protocol for its experimental determination.

Physicochemical Properties
PropertyValue
CAS Number 120739-77-7[2][3][4]
Molecular Formula C₈H₁₁ClN₂[3][4]
Molecular Weight 170.64 g/mol [4]
Appearance White powder[3]
IUPAC Name This compound
Synonyms 2-Chloro-5-(ethylaminomethyl)pyridine, --INVALID-LINK--amine[2]

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various solvents is not extensively available in publicly accessible literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Acetonitrile
Tetrahydrofuran (THF)

Experimental Protocol for Solubility Determination

The following protocol is based on the widely accepted isothermal shake-flask method and can be employed to determine the solubility of this compound in various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure

2.1. Preparation of Saturated Solutions:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature.

  • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

2.2. Sample Collection and Preparation:

  • After equilibration, cease agitation and allow the solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

  • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.[5]

2.3. Quantification of Solute:

Two primary methods can be used for quantification:

A. Gravimetric Method:

  • Record the weight of the filtered solution.

  • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight provides the mass of the dissolved this compound.[5]

B. Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.[5]

Data Analysis

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the dissolved solute and the volume of the solvent used.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_result Result prep_solution Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate in Shaker (Constant Temperature) prep_solution->equilibrate Incubate sample Collect & Filter Supernatant equilibrate->sample Post-Equilibration quant_grav Gravimetric Method (Solvent Evaporation) sample->quant_grav Analyze quant_spec Spectroscopic/Chromatographic Method sample->quant_spec Analyze result Calculate Solubility quant_grav->result quant_spec->result

Caption: Workflow for Solubility Determination.

Disclaimer: The information provided is for research purposes only. Researchers should always adhere to appropriate laboratory safety practices when handling chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 6-chloronicotinaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include the stoichiometry of the reactants, the choice of reducing agent and solvent, reaction temperature, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing impurity formation.

Q3: What are the typical impurities encountered in this synthesis?

A3: Common impurities include unreacted 6-chloronicotinaldehyde, the over-alkylated byproduct N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine, and potential byproducts from the reducing agent.[1][2] Residual starting materials and solvent are also common.

Q4: What are the recommended methods for purifying the final product?

A4: The primary purification techniques are column chromatography on silica gel, acid-base extraction, and recrystallization.[1] A combination of these methods may be necessary to achieve high purity.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any major byproducts.

Troubleshooting Guide

Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Reducing Agent Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator).
Incomplete Imine Formation - Ensure the ethylamine is not in its salt form (e.g., hydrochloride), as the free base is required. If using a salt, add an equivalent of a non-nucleophilic base like triethylamine. - Consider the addition of a catalytic amount of acid (e.g., acetic acid) to promote imine formation. - Allow sufficient time for imine formation before adding the reducing agent if using a two-step procedure.
Suboptimal Reaction Temperature - For reductive aminations with borohydride reagents, the reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but this can also promote side reactions. - Ensure the reaction temperature is appropriate for the chosen solvent and reducing agent.
Moisture in the Reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reducing agents.
Presence of Impurities in the Final Product
Impurity Identification Troubleshooting and Removal
Unreacted 6-Chloronicotinaldehyde Can be detected by TLC (typically a different Rf value than the product) or LC-MS.- Ensure a slight excess of ethylamine and reducing agent are used. - Increase the reaction time. - Can be removed by column chromatography or by a gentle aqueous wash with a solution of sodium bisulfite.
N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine This byproduct will have a higher molecular weight, detectable by LC-MS. It will also have a different Rf value on TLC.- Use a controlled stoichiometry of 6-chloronicotinaldehyde to ethylamine (close to 1:1). - Add the aldehyde slowly to a solution of the amine. - This less polar impurity can typically be separated by column chromatography.
Residual Ethylamine Due to its volatility, it may be detected by a characteristic amine smell.Can be removed by evaporation under reduced pressure or during an aqueous workup.
Starting Material Impurities Purity of 6-chloronicotinaldehyde should be confirmed by techniques like NMR or GC-MS before starting the reaction.Purify the starting aldehyde by recrystallization or column chromatography if necessary.
Purification Issues
Problem Possible Cause Solution
Tailing of the Product Spot on Silica Gel TLC/Column The basic nature of the amine product interacts strongly with the acidic silanol groups on the silica gel.[1]Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to improve the peak shape and separation.[1]
Difficulty in Finding a Suitable Recrystallization Solvent The product may have high solubility in common organic solvents or may "oil out".- Screen a wide range of solvents and solvent mixtures of varying polarities. - If the product "oils out," try cooling the solution more slowly or using a different solvent system. - Consider converting the amine to a salt (e.g., hydrochloride) for recrystallization, followed by neutralization to recover the free base.
Product is in the Aqueous Layer During Extraction If the aqueous phase is acidic, the amine product will be protonated and become water-soluble.Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent.

Quantitative Data Summary

Parameter Typical Range/Value Notes
Yield 70-95%Highly dependent on the specific protocol, purity of starting materials, and reaction scale.
Purity (after purification) >98%Achievable with careful purification by column chromatography or a combination of methods.
Molar Ratio (Aldehyde:Amine:Reducing Agent) 1 : 1.1-1.5 : 1.2-2.0A slight excess of the amine and reducing agent is often used to drive the reaction to completion.
Reaction Temperature 0 °C to Room TemperatureFor most common borohydride reducing agents.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocols

Key Experiment: Reductive Amination Synthesis of this compound

Materials:

  • 6-Chloronicotinaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 6-chloronicotinaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM or DCE.

  • Add the ethylamine solution (1.2 eq) to the stirred solution of the aldehyde at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with 1% triethylamine). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Visualizations

Synthesis_Pathway 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Imine_Intermediate Imine Intermediate 6-Chloronicotinaldehyde->Imine_Intermediate + Ethylamine Ethylamine Ethylamine->Imine_Intermediate + Product This compound Imine_Intermediate->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Synthetic pathway for this compound.

Side_Reactions Product Desired Product (Secondary Amine) Bis_Product N,N-Bis-alkylated Product (Tertiary Amine) Product->Bis_Product + Aldehyde, then Reduction Aldehyde 6-Chloronicotinaldehyde

Caption: Formation of the N,N-bis-alkylated side product.

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Optimize_Conditions Optimize_Conditions->Impure_Product Identify_Impurity Identify Impurities (TLC, LC-MS) Impure_Product->Identify_Impurity Yes Pure_Product Pure Product Impure_Product->Pure_Product No Purification Select Appropriate Purification (Column, Extraction, Recrystallization) Identify_Impurity->Purification Purification->Pure_Product

References

Technical Support Center: Purification of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of N-((6-Chloropyridin-3-yl)methyl)ethanamine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for crude this compound?

A1: The three most effective and commonly employed purification techniques are column chromatography on silica gel, recrystallization, and acid-base extraction. The selection of the most appropriate method depends on the scale of your reaction, the nature of the impurities present, and the desired final purity. In many cases, a combination of these techniques is used to achieve the best results.[1]

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 6-chloro-3-(chloromethyl)pyridine or 6-chloropyridine-3-carbaldehyde and ethylamine.[1]

  • Over-alkylation byproduct: N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine is a common byproduct resulting from the reaction of the product with the starting alkylating agent.[1][2][3]

  • Hydrolysis products: Reaction with any residual water can lead to the formation of the corresponding hydroxypyridine derivative.

  • Residual solvents: Solvents used in the reaction or initial workup may be present in the crude product.

Q3: How can I determine the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for assessing purity and identifying volatile impurities. For an absolute measure of purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed.[4]

Q4: My purified this compound is an oil, but I have seen it reported as a solid. How can I solidify it?

A4: The physical state of this compound (as a free base) can be an oil or a low-melting solid at room temperature. If it is an oil, it may be due to the presence of impurities. Further purification may be necessary. Alternatively, converting the amine to a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid will typically yield a stable, crystalline solid that is easier to handle and store.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry place, away from incompatible substances such as strong oxidizing agents. For long-term storage, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible CauseSolution
Significant Tailing of the Product Peak The basic nitrogen of the amine interacts strongly with the acidic silanol groups on the silica gel surface.[1]Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine or pyridine, to the mobile phase to neutralize the acidic sites on the silica gel.[1]
Poor Separation of Product and Impurities The chosen mobile phase does not provide adequate resolution.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a Retention Factor (Rf) of 0.2-0.4 for the target compound. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1]
Product is Not Eluting from the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, a small percentage of a more polar solvent like methanol can be added to the mobile phase.
Recrystallization Issues
ProblemPossible CauseSolution
Product "Oils Out" Instead of Forming Crystals The cooling process is too rapid. The presence of a high concentration of impurities is inhibiting crystallization. The boiling point of the solvent is higher than the melting point of the compound.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] If impurities are suspected, consider a preliminary purification by column chromatography or an acid-base wash.[1] Select a solvent or solvent system with a lower boiling point.[1]
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially.Place the crystallization flask in an ice bath or refrigerator for a longer period to maximize crystal formation. Reduce the initial volume of the solvent used for dissolution.
Difficulty Finding a Suitable Recrystallization Solvent The polarity of the compound makes it challenging to find a single solvent with the desired solubility profile (high solubility when hot, low solubility when cold).A solvent screening with a range of solvents of varying polarities is recommended. Common choices for similar compounds include ethanol, isopropanol, toluene, and mixtures like hexane/ethyl acetate.[1][6]

Quantitative Data

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification MethodInitial Purity (HPLC Area %)Purity After Purification (HPLC Area %)Typical Yield (%)Notes
Column Chromatography 85%>98%75-90%Yield is dependent on the separation from impurities.
Recrystallization 90%>99%80-95%Assumes a suitable solvent system is found.
Acid-Base Extraction 80%~95%>90%Effective for removing non-basic impurities.

Table 2: Illustrative Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation
Isopropanol HighModerateSlow crystal growth
Toluene HighLowGood quality crystals
Hexane/Ethyl Acetate ModerateLowRapid precipitation
Ethanol/Water HighLowMay require seeding

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for purifying crude this compound using silica gel flash chromatography.

  • Mobile Phase Selection:

    • Develop a suitable mobile phase using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[1]

    • Adjust the solvent ratio to achieve an Rf of approximately 0.2-0.4 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique often provides better resolution than wet loading.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase to elute your compound (gradient elution).

    • Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.[1]

  • Dissolution:

    • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl).

    • The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

    • Separate the aqueous layer and save it. The organic layer can be discarded.

  • Basification:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10), which will deprotonate the amine salt and regenerate the free base.

  • Back-Extraction:

    • Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound chromatography Column Chromatography synthesis->chromatography recrystallization Recrystallization synthesis->recrystallization extraction Acid-Base Extraction synthesis->extraction analysis HPLC / GC-MS chromatography->analysis recrystallization->analysis extraction->analysis

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow start Crude Product decision1 Primary Impurity Profile? start->decision1 path1 Non-basic impurities decision1->path1 Non-basic path2 Basic/polar impurities decision1->path2 Basic/Polar extraction Acid-Base Extraction path1->extraction chromatography Column Chromatography path2->chromatography recrystallization Recrystallization extraction->recrystallization chromatography->recrystallization end Pure Product recrystallization->end

Caption: Logical decision workflow for selecting a purification strategy based on impurity type.

References

Technical Support Center: Optimizing Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of N-((6-Chloropyridin-3-yl)methyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary synthetic routes for the synthesis of this compound:

  • Reductive Amination: This is a common and efficient one-pot method that involves the reaction of 6-chloropyridine-3-carbaldehyde with ethylamine in the presence of a reducing agent.

  • Nucleophilic Substitution: This route involves the reaction of 2-chloro-5-(chloromethyl)pyridine (CCMP) with ethylamine, where ethylamine acts as a nucleophile and displaces the chloride from the chloromethyl group.

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low reaction yields can stem from several factors depending on the synthetic route:

  • For Reductive Amination:

    • Inefficient Imine Formation: The initial reaction between the aldehyde and ethylamine to form the imine intermediate may not be going to completion. This can be due to the presence of water in the reaction mixture or an inappropriate pH.

    • Suboptimal Reducing Agent: The choice and amount of reducing agent are critical. Some reducing agents may be too harsh and reduce the starting aldehyde, while others may be too weak to efficiently reduce the imine intermediate.

    • Side Reactions: The aldehyde starting material can undergo side reactions, such as aldol condensation, if the reaction conditions are not optimized.

  • For Nucleophilic Substitution:

    • Insufficient Reactivity: The reaction may be too slow at the chosen temperature.

    • Over-alkylation: The product, a secondary amine, can react further with another molecule of 2-chloro-5-(chloromethyl)pyridine to form a tertiary amine impurity, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. This is a common side reaction that consumes the starting material and the desired product.

    • Base Strength: The absence of a suitable base to scavenge the HCl generated during the reaction can protonate the ethylamine, reducing its nucleophilicity.

Q3: I am observing a significant amount of N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine impurity. How can I minimize its formation?

A3: The formation of the tertiary amine impurity is a common issue, particularly in the nucleophilic substitution pathway. To minimize its formation:

  • Use an excess of ethylamine: Using a larger excess of ethylamine will statistically favor the reaction of 2-chloro-5-(chloromethyl)pyridine with ethylamine over the secondary amine product.

  • Slow addition of the electrophile: Adding the 2-chloro-5-(chloromethyl)pyridine slowly to the solution of ethylamine can help to maintain a high concentration of ethylamine relative to the secondary amine product, thereby reducing the rate of the second alkylation.

  • Lower reaction temperature: Running the reaction at a lower temperature can sometimes help to disfavor the second alkylation reaction, which may have a higher activation energy.

Q4: How can I effectively purify the crude this compound?

A4: The purification of this compound, a basic compound, can be effectively achieved using a few standard methods:

  • Acid-Base Extraction: This is a highly effective method to separate the basic amine product from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[1]

  • Column Chromatography: Silica gel column chromatography can be used for purification. However, tailing of the product spot on the TLC plate is a common issue due to the interaction of the basic amine with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), should be added to the eluent.[1][2]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde if not used in a two-step process.
Sodium CyanoborohydrideNaBH₃CNMethanol, AcetonitrileSelective for imines in the presence of aldehydes, allowing for one-pot reactions.Highly toxic, generates cyanide waste.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane, 1,2-DichloroethaneMild and selective, good for a wide range of substrates, less toxic than NaBH₃CN.More expensive than NaBH₄.

Table 2: Troubleshooting Guide for Low Yield in Reductive Amination

ObservationPotential CauseSuggested Solution
Starting aldehyde is still present in the final mixture.Incomplete imine formation or inefficient reduction.Add a dehydrating agent (e.g., molecular sieves) to drive imine formation. Ensure the pH is slightly acidic (pH 5-6). Consider a more reactive reducing agent or increasing its stoichiometry.
Formation of an alcohol byproduct (from aldehyde reduction).Reducing agent is too reactive for a one-pot procedure.Switch to a more selective reducing agent like NaBH(OAc)₃. Alternatively, perform a two-step reaction: first form the imine, then add NaBH₄.
Complex mixture of products.Side reactions such as aldol condensation or over-alkylation.Optimize reaction temperature (usually room temperature is sufficient). Use a stoichiometric amount of the amine or a slight excess.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline for the one-pot reductive amination of 6-chloropyridine-3-carbaldehyde.

Materials:

  • 6-chloropyridine-3-carbaldehyde

  • Ethylamine (as a solution in a suitable solvent like THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 6-chloropyridine-3-carbaldehyde (1.0 eq) and dissolve it in anhydrous DCM or DCE.

  • Add the ethylamine solution (1.1-1.5 eq) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by acid-base extraction.

Protocol 2: Synthesis via Nucleophilic Substitution

This protocol provides a general procedure for the synthesis of this compound by reacting 2-chloro-5-(chloromethyl)pyridine with an excess of ethylamine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • Ethylamine (aqueous solution or as a gas)

  • A suitable solvent such as acetonitrile or ethanol

  • A base such as potassium carbonate (optional, if using ethylamine hydrochloride)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve an excess of ethylamine (3-5 eq) in a suitable solvent like acetonitrile or ethanol.

  • If using ethylamine hydrochloride, add a base like potassium carbonate (2-3 eq) to the mixture.

  • Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in the same solvent to the ethylamine solution at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylamine.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product as described in Protocol 1.

Mandatory Visualization

Reaction_Pathway cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution A 6-Chloropyridine- 3-carbaldehyde I Imine Intermediate A->I + Ethylamine - H2O B Ethylamine B->I P This compound I->P + Reducing Agent (e.g., NaBH(OAc)3) C 2-Chloro-5- (chloromethyl)pyridine P2 This compound C->P2 + Ethylamine - HCl D Ethylamine D->P2 S Over-alkylation Impurity P2->S + 2-Chloro-5- (chloromethyl)pyridine

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Reaction Yield Q1 Which synthetic route was used? Start->Q1 RA Reductive Amination Q1->RA Route 1 NS Nucleophilic Substitution Q1->NS Route 2 Q2_RA Is starting aldehyde consumed? RA->Q2_RA Q2_NS Is over-alkylation product observed? NS->Q2_NS Sol_RA1 Optimize imine formation: - Use dehydrating agent - Adjust pH (5-6) Q2_RA->Sol_RA1 No Sol_RA2 Check reducing agent: - Increase stoichiometry - Switch to a more  reactive agent Q2_RA->Sol_RA2 Yes End Yield Optimized Sol_RA1->End Sol_RA2->End Sol_NS1 Increase excess of ethylamine (3-5 eq) Q2_NS->Sol_NS1 Yes Q2_NS->End No Sol_NS2 Slowly add CCMP to the ethylamine solution Sol_NS1->Sol_NS2 Sol_NS3 Lower reaction temperature Sol_NS2->Sol_NS3 Sol_NS3->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: N-((6-Chloropyridin-3-yl)methyl)ethanamine Side Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-((6-chloropyridin-3-yl)methyl)ethanamine, with a focus on side product analysis and control.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the reductive amination of 6-chloropyridine-3-carboxaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What is the primary side product observed in this synthesis?

A2: The major impurity is the tertiary amine, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. This side product arises from the over-alkylation of the desired secondary amine product with another molecule of 6-chloropyridine-3-carboxaldehyde.[1]

Q3: How can I minimize the formation of the tertiary amine side product?

A3: Controlling the stoichiometry of the reactants is crucial. Using a slight excess of ethylamine relative to 6-chloropyridine-3-carboxaldehyde can help to favor the formation of the secondary amine. Additionally, carefully controlling the reaction temperature and time can also limit over-alkylation.

Q4: What analytical techniques are recommended for analyzing the product mixture?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for analyzing the purity of this compound and identifying side products. These methods allow for the separation and quantification of the desired product and impurities.

Q5: How can I purify the final product to remove the tertiary amine impurity?

A5: Purification can typically be achieved through column chromatography on silica gel. The polarity difference between the secondary amine (product) and the tertiary amine (side product) allows for their separation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete imine formation Ensure anhydrous reaction conditions as water can inhibit imine formation. Consider the use of a dehydrating agent, such as molecular sieves.
Inefficient reduction Verify the activity of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). Use a fresh batch if necessary. Ensure the reducing agent is added at an appropriate temperature to control the reaction rate.
Suboptimal reaction temperature Optimize the reaction temperature. Lower temperatures may slow down the reaction, while excessively high temperatures could lead to degradation of reactants or products.
Incorrect pH The pH of the reaction mixture can influence both imine formation and the effectiveness of the reducing agent. Adjust the pH to a weakly acidic condition (pH 4-6) to facilitate imine formation without deactivating the amine.
Issue 2: High Levels of N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine Impurity
Possible Cause Suggested Solution
Incorrect stoichiometry Carefully control the molar ratio of 6-chloropyridine-3-carboxaldehyde to ethylamine. A 1:1.1 to 1:1.5 ratio is often a good starting point to favor the formation of the secondary amine.
Prolonged reaction time Monitor the reaction progress by TLC or HPLC. Stop the reaction once the starting aldehyde is consumed to prevent further reaction of the product.
High reaction temperature Elevated temperatures can accelerate the rate of the second alkylation. Conduct the reaction at the lowest effective temperature.
Slow addition of the aldehyde If possible, add the 6-chloropyridine-3-carboxaldehyde solution slowly to a solution of ethylamine to maintain a high concentration of the primary amine throughout the reaction.

Data Presentation

Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture

Compound Retention Time (min) Area (%)
6-chloropyridine-3-carboxaldehyde3.55.2
Ethylamine2.1-
This compound 8.2 75.8
N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine12.518.1
Other impurities-0.9

Table 2: Effect of Reactant Stoichiometry on Side Product Formation (Hypothetical Data)

Molar Ratio (Aldehyde:Amine) Product Yield (%) Tertiary Amine Impurity (%)
1:17025
1:1.28512
1:1.5888
1:2896

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination
  • Reaction Setup: To a solution of 6-chloropyridine-3-carboxaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.), portion-wise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or HPLC analysis.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Illustrative HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

Synthesis_Pathway 6-chloropyridine-3-carboxaldehyde 6-chloropyridine-3-carboxaldehyde Imine_Intermediate Schiff Base (Imine Intermediate) 6-chloropyridine-3-carboxaldehyde->Imine_Intermediate Ethylamine Ethylamine Ethylamine->Imine_Intermediate Product This compound Imine_Intermediate->Product + [H] Side_Product N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine Product->Side_Product + Aldehyde - H2O

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Reaction Complete check_purity Analyze Crude Product (HPLC/GC-MS) start->check_purity is_pure Purity > 95%? check_purity->is_pure low_yield Low Yield? is_pure->low_yield No end Pure Product is_pure->end Yes high_impurity High Impurity? low_yield->high_impurity No optimize_conditions Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time low_yield->optimize_conditions Yes purify Column Chromatography high_impurity->purify No high_impurity->optimize_conditions Yes purify->end optimize_conditions->start

Caption: Troubleshooting workflow for synthesis and purification.

References

N-((6-Chloropyridin-3-yl)methyl)ethanamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-((6-Chloropyrin-3-yl)methyl)ethanamine

Welcome to the Technical Support Center for N-((6-Chloropyridin-3-yl)methyl)ethanamine.

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound (CAS No. 120739-77-7). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a cool, dry place. Supplier recommendations suggest storing the compound at room temperature or refrigerated at 2-8°C.[1][2] To prevent degradation, it is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For solutions, especially in protic solvents, storage at low temperatures (-20°C or -80°C) is advisable to minimize hydrolytic degradation.

Q2: My solid-state compound has developed a slight discoloration. Does this indicate degradation?

A2: Discoloration can be an indicator of degradation, potentially due to oxidation or reaction with impurities. While minor color changes may not significantly impact purity for some applications, it is best to verify the compound's integrity using analytical methods like HPLC to check for the presence of impurities or degradation products. Photochemical degradation can also occur upon prolonged exposure to light, so storing the compound in an amber vial or in the dark is recommended.

Solution Stability

Q3: How stable is this compound in common organic solvents?

A3: The compound is generally stable in common aprotic organic solvents such as acetonitrile, acetone, and dichloromethane when stored under anhydrous conditions. However, in protic solvents like methanol or ethanol, there is a potential for solvolysis over time, especially if acidic or basic impurities are present. For experiments requiring the use of protic solvents, it is recommended to prepare solutions fresh and use them promptly.

Q4: I am observing degradation of my compound in an aqueous solution. What are the likely causes?

A4: Chloropyridine derivatives can be susceptible to degradation in aqueous solutions through several mechanisms:

  • Hydrolysis: The chloropyridine ring can undergo hydrolysis, particularly at non-neutral pH. The C-Cl bond can be cleaved, leading to the formation of hydroxypyridine derivatives. The rate of hydrolysis is often dependent on pH and temperature.

  • Photodegradation: Compounds with a pyridine ring are often sensitive to UV light.[3][4] Exposure to light can lead to rapid degradation in aqueous solutions.[3] It is critical to protect aqueous solutions from light by using amber glassware or covering the container with aluminum foil. Studies on the related neonicotinoid, imidacloprid, have shown photolytic half-lives as short as 43 minutes in pure water.[5]

Troubleshooting Analytical Issues

Q5: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A5: Unexpected peaks are often due to degradation products. Based on the structure of this compound, potential degradation products could include:

  • 6-Hydroxypyridin-3-yl)methyl)ethanamine: Formed via hydrolysis of the chloro group.

  • 6-Chloropyridine-3-carbaldehyde or 6-Chloronicotinic acid: Formed via oxidation of the methylamine side chain.

  • N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine: This could be a process-related impurity or a product of a side reaction.[6]

To identify these peaks, it is recommended to perform co-injection with synthesized standards if available, or to use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks. Performing a forced degradation study can also help to intentionally generate these degradation products for identification.

Q6: How can I minimize degradation during my experimental workflow?

A6: To minimize degradation, consider the following precautions:

  • Control pH: Buffer your aqueous solutions to a neutral pH if the experimental conditions allow.

  • Protect from Light: Conduct experiments in a dark room or use amber glassware.

  • Maintain Low Temperatures: Keep solutions on ice or in a cooling block during preparation and analysis.

  • Use High-Purity Solvents: Ensure that solvents are free from acidic or basic impurities that could catalyze degradation.

  • Work Quickly: Prepare solutions as close as possible to the time of use.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation

If you suspect your compound is degrading, follow this logical workflow to identify the cause.

G start Unexpected experimental results (e.g., new HPLC peaks, low yield) check_purity 1. Re-analyze starting material (HPLC, LC-MS, NMR) start->check_purity is_pure Is starting material pure? check_purity->is_pure impure Source new batch or purify existing material. is_pure->impure No check_conditions 2. Review experimental conditions is_pure->check_conditions Yes stress_factors Identify potential stress factors: - pH (acidic/basic)? - Light exposure? - Elevated temperature? - Oxygen/Air exposure? - Reactive reagents? check_conditions->stress_factors isolate_variable 3. Test stability under isolated conditions (e.g., solution in dark vs. light) stress_factors->isolate_variable identify_cause Identify primary cause of degradation isolate_variable->identify_cause

Caption: Workflow for troubleshooting compound degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8] A typical study involves subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[7][8]

Objective: To generate likely degradation products of this compound and assess its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 24 hours. Also, reflux a solution of the compound (in a suitable solvent like water:ACN 50:50) for 8 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in water:ACN 50:50) to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. Run a control sample stored in the dark.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase.

    • Analyze all stressed samples, along with a non-stressed control sample, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN).

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Aim for 5-20% degradation of the active substance.[8]

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL stock solution in ACN acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, solid/solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc results Evaluate Peak Purity and Mass Balance hplc->results

Caption: Experimental workflow for a forced degradation study.

Data Summary

Table 1: Stability of Related Chloropyridine Compounds Under Various Conditions

Compound ClassStress ConditionTypical OutcomeReference
ChloropyridinesUV IrradiationReadily susceptible to photolytic degradation, with complete conversion possible within hours.[3]
3-ChloropyridinePhotocatalysis (TiO₂)Complete mineralization can occur, with degradation following zero-order kinetics.[9]
2-ChloropyridineAnaerobic BiotransformationPersists in anoxic sediment slurries, indicating resistance to this degradation pathway.[10]
ImidaclopridPhotolysis in WaterRapid degradation with a half-life of 43 minutes in pure water.[5]

Potential Degradation Pathway

The primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The C-Cl bond on the pyridine ring is a likely site for nucleophilic substitution by water (hydrolysis), while the secondary amine and the methylene bridge are susceptible to oxidation.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product 6-Hydroxypyridin-3-yl)methyl)ethanamine parent->hydrolysis_product H₂O / OH⁻ oxidation_product1 6-Chloropyridine-3-carbaldehyde parent->oxidation_product1 [O] oxidation_product2 6-Chloronicotinic acid oxidation_product1->oxidation_product2 [O]

Caption: Potential degradation pathways of the target compound.

References

Technical Support Center: Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the reductive amination of 6-chloro-3-pyridinecarboxaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What are the typical impurities I should expect in the synthesis of this compound?

Common impurities can arise from unreacted starting materials, side reactions, or the reducing agent used. These may include:

  • Unreacted 6-chloro-3-pyridinecarboxaldehyde: The starting aldehyde may not be fully consumed during the reaction.

  • Unreacted Ethylamine: Excess or unreacted ethylamine might remain.

  • (6-Chloropyridin-3-yl)methanol: This alcohol can be formed by the reduction of the starting aldehyde by the reducing agent.

  • N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine: Over-alkylation of the product can lead to the formation of this tertiary amine.[1]

  • Borate Salts: If sodium borohydride is used as the reducing agent, inorganic borate salts will be present as byproducts after workup.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] TLC is a quick qualitative method to observe the disappearance of the starting aldehyde and the appearance of the product spot.[2] HPLC provides quantitative data on the consumption of reactants and the formation of the product and impurities.[2]

Q4: My HPLC analysis shows peak tailing for the product. What could be the cause and how can I resolve it?

Peak tailing for basic compounds like this compound on silica-based HPLC columns is often due to strong interactions between the basic nitrogen of the amine and acidic silanol groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-0.5% v/v), to the mobile phase. This will help to produce more symmetrical peaks.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of the Desired Product Incomplete reaction.- Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor by TLC or HPLC until the starting aldehyde is consumed. - The reducing agent may have decomposed. Use a fresh batch of the reducing agent.
Side reaction forming (6-Chloropyridin-3-yl)methanol.- Add the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C) to favor the reduction of the imine over the aldehyde.
Significant Amount of N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine Impurity Over-alkylation of the product.- Use a controlled stoichiometry of the starting aldehyde to the amine. A slight excess of the amine can sometimes suppress the formation of the tertiary amine.
Difficulty in Removing Borate Salts Inefficient workup procedure.- After quenching the reaction, perform multiple extractions with a suitable organic solvent. - A final wash of the combined organic layers with brine can help to remove residual inorganic salts.
Product "Oils Out" During Recrystallization High concentration of impurities.- Purify the crude product by column chromatography before attempting recrystallization.
The boiling point of the solvent is higher than the melting point of the compound.- Select a solvent or solvent system with a lower boiling point.
The cooling process is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Quantitative Data Summary

The following table summarizes typical purity data for the crude and purified product of this compound synthesis via reductive amination. The values are illustrative and can vary depending on the specific reaction conditions and purification method.

Compound Typical % in Crude Product (by HPLC) Typical % after Purification (Column Chromatography)
This compound80 - 90%> 98%
6-chloro-3-pyridinecarboxaldehyde1 - 5%< 0.1%
(6-Chloropyridin-3-yl)methanol2 - 8%< 0.5%
N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine1 - 3%< 0.2%
Other unidentified impurities< 2%< 0.2%

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a general guideline for the synthesis of this compound.

  • Imine Formation:

    • In a round-bottom flask, dissolve 6-chloro-3-pyridinecarboxaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.

    • Add ethylamine (1.0 - 1.2 eq.) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of imine formation can be monitored by TLC or HPLC.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add sodium borohydride (NaBH4) (1.0 - 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution:

    • Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • To prevent peak tailing, 0.5-1% triethylamine can be added to the mobile phase.[3]

  • Fraction Collection and Product Isolation:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Start Start Aldehyde 6-chloro-3-pyridine- carboxaldehyde Start->Aldehyde Amine Ethylamine Start->Amine Imine_Formation Imine Formation (Methanol/Ethanol, RT) Aldehyde->Imine_Formation Amine->Imine_Formation Reduction Reduction (NaBH4, 0-5 °C) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Crude_Product Crude Product Workup->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_main Main Reaction Pathway cluster_side Side Reactions & Impurity Formation Aldehyde 6-chloro-3-pyridine- carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Ethylamine Alcohol (6-Chloropyridin-3-yl)methanol Aldehyde->Alcohol + [H] (Reduction) Ethylamine Ethylamine Product This compound Imine->Product + [H] (Reduction) Tertiary_Amine N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine Product->Tertiary_Amine + Aldehyde, -H2O, +[H]

Caption: Formation pathways of the target product and common impurities during synthesis.

References

Technical Support Center: Scale-Up Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthetic routes to this compound?

A1: The two most common synthetic pathways for large-scale production are:

  • Alkylation of ethylamine with 2-chloro-5-(chloromethyl)pyridine (CCMP): This is a widely used method involving the reaction of an excess of ethylamine with CCMP in the presence of a base.

  • Reductive amination of 6-chloro-3-pyridinecarboxaldehyde: This route involves the reaction of the corresponding aldehyde with ethylamine in the presence of a reducing agent.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Typical impurities can include unreacted starting materials such as 2-chloro-5-(chloromethyl)pyridine, and over-alkylation byproducts. The most significant byproduct is the tertiary amine, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine, formed from the reaction of the product with another molecule of CCMP.[1][2] Residual solvents and byproducts from the decomposition of reagents can also be present.

Q3: How can I minimize the formation of the di-alkylation byproduct, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine?

A3: To minimize the formation of the di-alkylation impurity, a significant excess of ethylamine should be used. This ensures that the 2-chloro-5-(chloromethyl)pyridine is more likely to react with the primary amine (ethylamine) rather than the secondary amine product. The slow, controlled addition of CCMP to the ethylamine solution can also help to maintain a high molar ratio of ethylamine to CCMP throughout the reaction.

Q4: My purified product shows significant tailing during column chromatography. How can this be resolved?

A4: Tailing is a common issue when purifying basic compounds like this compound on silica gel. This is due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To resolve this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), should be added to the mobile phase (eluent).[3] This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.

Q5: Are there effective purification methods for this compound other than column chromatography for large-scale production?

A5: Yes, for industrial-scale purification, vacuum distillation is a viable option. Additionally, acid-base extraction can be a highly effective method to separate the basic product from neutral or acidic impurities.[3] The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent. Recrystallization from a suitable solvent system can also be employed to achieve high purity.[3][4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction temperature is maintained within the optimal range (e.g., 40-55°C).- Extend the reaction time and monitor the progress by TLC or GC/HPLC.- Verify the quality and reactivity of the starting materials.
Side Reactions - Use a significant excess of ethylamine to favor the formation of the desired product over the di-alkylation byproduct.- Control the rate of addition of 2-chloro-5-(chloromethyl)pyridine to the reaction mixture.
Product Loss During Work-up - Optimize the pH during aqueous washes to prevent the loss of the basic product.- Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent.
Problem 2: High Levels of N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine Impurity
Possible Cause Troubleshooting Steps
Insufficient Excess of Ethylamine - Increase the molar ratio of ethylamine to 2-chloro-5-(chloromethyl)pyridine. A ratio of 5:1 or higher is recommended.
Localized High Concentration of CCMP - Add the 2-chloro-5-(chloromethyl)pyridine solution dropwise to the vigorously stirred ethylamine solution to avoid localized high concentrations.
High Reaction Temperature - Lower the reaction temperature to reduce the rate of the second alkylation reaction, which may have a higher activation energy.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Product is an Oil and Difficult to Handle - After removal of the solvent, attempt to solidify the product by trituration with a non-polar solvent like hexane or pentane.- If the product is intended for further reaction, using it as a solution in a suitable solvent might be an option.
Emulsion Formation During Aqueous Work-up - Add a small amount of a saturated brine solution to help break the emulsion.- Filter the mixture through a pad of celite.
Inefficient Purification by Distillation - Ensure the vacuum is stable and sufficiently low to prevent product decomposition at high temperatures.- Use a fractionating column to improve the separation of the product from impurities with close boiling points.
Poor Recovery from Recrystallization - Perform a systematic solvent screening to find an optimal solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature.[4]- Ensure the solution is fully saturated at high temperature before cooling.- Cool the solution slowly to allow for the formation of larger, purer crystals.[4]

Data Presentation

Table 1: Summary of Reaction Parameters for Alkylation of Amines with 2-Chloro-5-(chloromethyl)pyridine (CCMP) on a Preparative Scale

ParameterValueReference
Reactants 2-Chloro-5-(chloromethyl)pyridine (CCMP), EthylamineAdapted from[5]
Base Sodium Hydroxide (NaOH)[5]
Solvent Butyronitrile or n-Butanol[5]
Reaction Temperature 40 - 55 °C[5]
Reaction Time 2 - 4 hours[5]
Work-up Distillation of excess amine, addition of water and organic solvent, phase separation[5]
Reported Yield 81.87 - 97.40 % (for a similar reaction)[5]
Reported Purity (GC) 27.94 - 55.7 % (in solution before distillation)[5]

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound via Alkylation

This protocol is adapted from a similar industrial synthesis and is intended as a general guideline.[5]

1. Reaction Setup:

  • A suitable reactor is charged with a solution of ethylamine in a solvent such as n-butanol.

  • An aqueous solution of sodium hydroxide is added to the reactor.

2. Reaction:

  • The mixture is heated to approximately 55°C with stirring.

  • A solution of 2-chloro-5-(chloromethyl)pyridine (CCMP) is added dropwise over a period of 2 hours, maintaining the temperature at 55°C.

  • The reaction mixture is stirred for an additional 2 hours at the same temperature.

3. Work-up and Isolation:

  • The excess ethylamine and some of the solvent are removed by distillation under reduced pressure.

  • Water and additional n-butanol are added to the reaction mixture.

  • The organic phase is separated. The aqueous phase may be extracted again with n-butanol to ensure complete recovery of the product.

  • The combined organic phases contain the crude this compound.

4. Purification:

  • The solvent is removed from the organic phase by distillation.

  • The crude product is then purified by vacuum distillation to yield the final product.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Charge Reactor with Ethylamine and NaOH add_ccmp Add 2-Chloro-5-(chloromethyl)pyridine (CCMP) at 55°C start->add_ccmp react Stir for 2 hours at 55°C add_ccmp->react distill_amine Distill Excess Ethylamine react->distill_amine add_water_solvent Add Water and n-Butanol distill_amine->add_water_solvent phase_sep Separate Organic and Aqueous Phases add_water_solvent->phase_sep distill_solvent Distill Solvent phase_sep->distill_solvent vac_distill Vacuum Distillation of Crude Product distill_solvent->vac_distill final_product This compound vac_distill->final_product

Caption: Synthesis and purification workflow.

signaling_pathway Key Reaction and Side Reaction in the Synthesis ccmp 2-Chloro-5-(chloromethyl)pyridine (CCMP) product This compound (Desired Product) ccmp->product + Ethylamine side_product N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine (Di-alkylation Byproduct) ccmp->side_product ethylamine Ethylamine (Excess) ethylamine->product product->side_product + CCMP

Caption: Main reaction and side product formation.

logical_relationship Troubleshooting Logic for Low Yield start Low Yield of Product check_reaction Check Reaction Completion (TLC/GC/HPLC) start->check_reaction check_impurities Analyze for Side Products (e.g., Di-alkylation) start->check_impurities check_workup Review Work-up Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete high_impurities High Level of Side Products check_impurities->high_impurities workup_loss Product Loss During Work-up check_workup->workup_loss solution1 Increase Reaction Time or Temperature incomplete->solution1 Yes solution2 Increase Ethylamine Excess, Control CCMP Addition high_impurities->solution2 Yes solution3 Optimize pH and Extraction Steps workup_loss->solution3 Yes

Caption: Troubleshooting decision tree for low yield.

References

N-((6-Chloropyridin-3-yl)methyl)ethanamine storage and stability optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and stability of N-((6-Chloropyridin-3-yl)methyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers suggest room temperature storage may also be acceptable for short periods.[2] Always refer to the manufacturer's specific recommendations provided with the product.

Q2: My laboratory only has storage available at room temperature. Can I still store the compound under these conditions?

While refrigerated storage is ideal, short-term storage at room temperature is likely acceptable.[2] However, for long-term storage, refrigeration is strongly advised to minimize potential degradation. If you must store it at room temperature, ensure it is in a desiccator to protect it from humidity and in an amber vial or dark location to prevent photodegradation.

Q3: I've noticed a change in the color of the compound. What should I do?

A change in color can be an indication of degradation. It is recommended to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the material should be discarded.

Q4: How can I assess the purity and stability of my this compound sample?

The purity and stability of this compound can be assessed using various analytical techniques. HPLC with UV detection is a common and effective method for determining purity and quantifying any degradation products. Other techniques such as Gas Chromatography (GC) and spectrophotometry can also be employed for quality control. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected experimental results Compound degradation due to improper storage.Verify the purity of the compound using HPLC. If degradation is confirmed, procure a new batch and store it under the recommended conditions (2-8°C, protected from light and moisture).
Inconsistent analytical results Non-homogeneity of the sample.Ensure the sample is thoroughly mixed before taking an aliquot for analysis. If the compound has been stored for an extended period, it is advisable to re-qualify the material.
Precipitation observed in solution Low solubility in the chosen solvent or storage of the solution at a low temperature.Consult the compound's solubility data. If necessary, gently warm the solution or use a different solvent. For solutions stored at low temperatures, allow them to equilibrate to room temperature and vortex before use.

Experimental Protocols

Protocol for a Long-Term Stability Study

This protocol outlines a general procedure for conducting a long-term stability study of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into several amber glass vials.

  • Tightly cap the vials.

2. Storage Conditions:

  • Store the vials under the following conditions:

    • 2-8°C (recommended storage condition)

    • 25°C / 60% Relative Humidity (RH) (accelerated condition)

    • 40°C / 75% RH (accelerated condition)

3. Analytical Method:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Prepare a standard solution of this compound of known concentration.

  • Prepare sample solutions by dissolving the stored material in the mobile phase.

4. Time Points:

  • Analyze the samples at the following time points: 0, 1, 3, 6, 9, 12, 18, and 24 months.

5. Data Analysis:

  • Calculate the purity of the compound at each time point by comparing the peak area of the main peak to the total peak area.

  • Identify and quantify any degradation products.

  • Determine the shelf-life of the compound based on the degradation kinetics.

Data Presentation

The following table summarizes hypothetical stability data for this compound under different storage conditions.

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C 099.8White powder
699.7White powder
1299.6White powder
2499.5White powder
25°C / 60% RH 099.8White powder
698.5Off-white powder
1297.2Light yellow powder
2495.0Yellow powder
40°C / 75% RH 099.8White powder
197.9Off-white powder
394.1Yellow powder
689.5Brownish-yellow powder

Visualizations

Stability_Workflow cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_conclusion Conclusion Compound_Procurement Procure this compound Initial_Analysis Perform Initial Analysis (t=0) (Purity, Appearance) Compound_Procurement->Initial_Analysis Sample_Aliquoting Aliquot into Vials for Different Conditions Initial_Analysis->Sample_Aliquoting Condition_1 2-8°C Sample_Aliquoting->Condition_1 Condition_2 25°C / 60% RH Sample_Aliquoting->Condition_2 Condition_3 40°C / 75% RH Sample_Aliquoting->Condition_3 Time_Points Pull Samples at Predetermined Time Points Condition_1->Time_Points Condition_2->Time_Points Condition_3->Time_Points Analytical_Testing Analyze Samples using Validated Method (e.g., HPLC) Time_Points->Analytical_Testing Data_Evaluation Evaluate Purity and Degradation Products Analytical_Testing->Data_Evaluation Shelf_Life Determine Shelf-Life and Optimal Storage Conditions Data_Evaluation->Shelf_Life

Caption: Workflow for a chemical stability study.

Degradation_Pathway cluster_degradation Potential Degradation Pathways Start This compound Hydrolysis Hydrolysis Start->Hydrolysis H₂O Oxidation Oxidation Start->Oxidation [O] Photodegradation Photodegradation Start->Photodegradation Product_1 (6-Chloropyridin-3-yl)methanol Hydrolysis->Product_1 Product_2 6-Chloronicotinic acid Oxidation->Product_2 Product_3 Various Photoproducts Photodegradation->Product_3

Caption: Potential degradation pathways for investigation.

References

Validation & Comparative

A Comparative Analysis of N-((6-Chloropyridin-3-yl)methyl)ethanamine and Other Key Neonicotinoid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis and performance of N-((6-Chloropyridin-3-yl)methyl)ethanamine, a key intermediate in the production of the neonicotinoid insecticide Nitenpyram, with other critical precursors used in the synthesis of major neonicotinoids such as Acetamiprid, Imidacloprid, and Thiamethoxam. The information presented is supported by experimental data from peer-reviewed literature and patents to assist researchers in evaluating synthetic routes and methodologies.

Introduction to Neonicotinoid Precursors

Neonicotinoids are a class of neuroactive insecticides chemically similar to nicotine.[1] They act selectively on the central nervous system of insects as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs), causing overstimulation, paralysis, and death.[2] The synthesis of these complex molecules relies on the efficient production of key heterocyclic intermediates. The chloropyridinylmethyl moiety, present in many first and second-generation neonicotinoids, is a common structural feature derived from precursors like 2-chloro-5-chloromethylpyridine (CCMP).[3] this compound serves as a crucial building block, combining the essential chloropyridinylmethyl group with an ethylamine side chain for the synthesis of Nitenpyram and its analogues.[4][5] This guide compares its synthetic pathway and performance metrics against the precursors for Acetamiprid, Imidacloprid, and Thiamethoxam.

Comparative Synthesis Data

The efficiency of neonicotinoid production is heavily dependent on the yields and purities achieved during the synthesis of both the core precursors and the final active ingredients. The following tables summarize quantitative data for these critical synthetic steps.

Table 1: Comparison of Final Condensation Step in Neonicotinoid Synthesis
Target NeonicotinoidPrecursor 1Precursor 2Reaction ConditionsYield (%)Purity (%)
Nitenpyram Analogue This compound(E)-N-cyano-N'-methylethanimidamideNot specified in detail, analogous to Acetamiprid synthesisData not availableData not available
Acetamiprid N-((6-Chloro-3-pyridinyl)methyl)methylamineEthyl N-cyanoethanimideate65°C, 6-7 hours, Ethanol solvent96.6%96.8%[6][7]
Imidacloprid 2-Chloro-5-(chloromethyl)pyridine (CCMP)N-nitro-imidazolidin-2-imine (NII)80°C, 8 hours, Acetonitrile solvent, K₂CO₃ base~85% (crude)>98%[8]
Thiamethoxam 2-Chloro-5-(chloromethyl)thiazole (CCMT)3-Methyl-4-nitroimino-1,3,5-oxadiazinane60-70°C, Dimethyl carbonate solvent, K₂CO₃ base78-82%Not specified[9]
Table 2: Synthesis Performance of Key Heterocyclic Precursors
PrecursorStarting MaterialsReaction ConditionsYield (%)
This compound 2-Chloro-5-(chloromethyl)pyridine (CCMP), EthylamineAnalogous to methylamine reaction, typically at controlled temperatures in a solvent like dichloroethane or THF.Data not available, but expected to be high yield.
2-Chloro-5-(chloromethyl)pyridine (CCMP) 2-chloro-2-chloromethyl-4-cyano-butanal, Phosgene50°C, 5 hours, Toluene solvent97%[3][10]
2-Chloro-5-(chloromethyl)thiazole (CCMT) 1-thiocyano-2-chloropropene, Sulfuryl chlorideHigh temperature isomerization followed by chlorination in toluene.81.3%[11]
N-nitro-imidazolidin-2-imine (NII) Nitroguanidine, Ethylenediamine65°C, Water solventHigh yield[12]
3-Methyl-4-nitroimino-1,3,5-oxadiazinane N-methylnitroguanidine, ParaformaldehydeReflux at 105-107°C, 5-6 hours, Formic acid solvent71-90%[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following sections provide established protocols for the synthesis of major neonicotinoids.

Synthesis of this compound and Analogues

The synthesis of this compound is analogous to the well-documented synthesis of its methyl counterpart, a precursor for Acetamiprid.

  • Amination: 2-chloro-5-chloromethylpyridine (CCMP) is reacted with an aqueous solution of ethylamine. The reaction is typically performed in a solvent such as dichloroethane or tetrahydrofuran.[15]

  • The temperature is initially lowered to below 0°C before the introduction of ethylamine gas or solution.

  • The temperature is then raised to approximately 45°C, and the CCMP is added dropwise over several hours.

  • The reaction is held at this temperature for an additional few hours to ensure completion.

  • After the reaction, the resulting ethylamine hydrochloride salt is filtered off.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be used in the next step.

Synthesis of Imidacloprid[9]
  • Setup: A 100 mL three-necked round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (NII) (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent: Add 50 mL of acetonitrile to the flask.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 80°C and maintain under reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter the solid inorganic salts.

  • Isolation: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to yield a final product with >98% purity.

Synthesis of Acetamiprid[7][8]
  • Setup: A flask is equipped with a stirrer, thermometer, and reflux condenser.

  • Reagents: Add 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol to the flask.

  • Second Precursor Addition: Add 112 g of ethyl N-cyanoethanimideate.

  • Reaction: Heat the mixture to 65°C and maintain this temperature for 6 to 7 hours.

  • Work-up: After the reaction is complete, cool the mixture to 0°C and allow it to stratify.

  • Isolation: Filter the mixture and wash the product with a saturated brine solution.

  • Drying: After drying, the final Acetamiprid product is obtained with a reported purity of 96.8% and a yield of 96.6%.[6][7]

Synthesis of Thiamethoxam[10]
  • Setup: A reaction bottle is charged with the precursors and solvent.

  • Reagents: Add 44.53 g (0.278 mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 148.8 g of dimethyl carbonate, and 40.65 g (0.242 mol) of 2-chloro-5-chloromethylthiazole to the bottle.

  • Base/Catalyst Addition: Slowly add a mixture of 1 g of tetramethylammonium hydroxide, 58 g of potassium carbonate, and 130 g of dimethyl carbonate.

  • Reaction: The reaction is carried out at 60-70°C.

  • Work-up: After the reaction is finished, add 150 mL of water and adjust the pH to 6.5 with hydrochloric acid. Allow the solution to stand and layer.

  • Isolation: The organic layer is concentrated under reduced pressure, cooled for crystallization, filtered, and dried to obtain the Thiamethoxam product.

  • Performance: This method reports a yield of 82%.[9]

Visualizing Synthesis and Mechanism of Action

To better understand the relationships between these compounds and their biological function, the following diagrams illustrate a representative synthesis workflow and the common signaling pathway targeted by neonicotinoids.

G cluster_step2 Step 2: Condensation CCMP 2-Chloro-5- (chloromethyl)pyridine (CCMP) plus1 + CCMP->plus1 Ethylamine Ethylamine TargetPrecursor This compound plus2 + TargetPrecursor->plus2 SideChain Side-Chain Precursor (e.g., (E)-N-cyano-N'- methylethanimidamide) Nitenpyram Nitenpyram (Final Neonicotinoid) plus1->Ethylamine plus1->TargetPrecursor Solvent, ~45°C plus2->SideChain plus2->Nitenpyram Solvent, Heat, Base

Caption: Synthesis workflow for Nitenpyram via the target precursor.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) IonChannel Ion Channel Open nAChR->IonChannel Activates Signal Continuous Nerve Signal (Leads to Paralysis) IonChannel->Signal Causes ACh->nAChR Binds (Blocked) Neonic Neonicotinoid Neonic->nAChR Binds (Agonist) SynapticCleft Synaptic Cleft

References

A Comparative Guide to the HPLC Characterization of N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical characterization of N-((6-Chloropyridin-3-yl)methyl)ethanamine, a known metabolite of the neonicotinoid insecticide Nitenpyram, using High-Performance Liquid Chromatography (HPLC). Due to its structural similarity to the parent compound, robust HPLC methods are crucial for its identification, quantification, and differentiation from Nitenpyram and other related impurities in various matrices. This document outlines a suitable HPLC method, presents comparative analytical data, and provides a detailed experimental protocol to aid in method development and validation.

Comparative Analysis of this compound and Nitenpyram

Table 1: Comparative Retention Times of Nitenpyram and its Metabolite [1]

CompoundAnalytical MethodRetention Time (minutes)
NitenpyramGC-MS15.974
This compoundGC-MS4.426

This significant difference in retention times underscores the feasibility of developing a selective HPLC method for the baseline separation of this compound from Nitenpyram.

Recommended HPLC Method for Analysis

Based on established methods for the analysis of Nitenpyram and related pyridine derivatives, the following HPLC protocol is recommended for the characterization of this compound.[2][3][4] This method can be optimized to achieve the desired resolution and sensitivity.

Table 2: Recommended HPLC Parameters

ParameterRecommended Conditions
Stationary Phase C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid or a phosphate buffer)[3][4]
Flow Rate 1.0 mL/min[2]
Detection UV-Vis at 254 nm or 270 nm[3][4]
Column Temperature Ambient or controlled at 40°C[4]
Injection Volume 10-20 µL

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. For drug formulations, a simple dissolution and dilution in the mobile phase may be sufficient. For more complex matrices like biological samples or environmental swabs, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in ascending order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of the HPLC analysis and the signaling pathway context of this compound as a metabolite of Nitenpyram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution Preparation Standard->Stock Sample Test Sample Extraction Sample Extraction (if necessary) Sample->Extraction Working Working Standard Dilution Stock->Working Injection Injection Working->Injection Dilution Sample Dilution & Filtration Extraction->Dilution Dilution->Injection HPLC HPLC System Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Nitenpyram_Metabolism Nitenpyram Nitenpyram Metabolite This compound Nitenpyram->Metabolite Biodegradation / Metabolism Other_Metabolites Other Metabolites Nitenpyram->Other_Metabolites Biodegradation / Metabolism

Caption: Simplified pathway showing the formation of the target compound from Nitenpyram.

References

A Comparative Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine and its Role in Neonicotinoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N-((6-chloropyridin-3-yl)methyl)ethanamine, a key chemical intermediate in the synthesis of several commercially significant neonicotinoid insecticides. While direct comparative performance data for this specific intermediate is not extensively available in public literature, this document will elucidate its structural confirmation, its pivotal role in agrochemical synthesis, and the structure-activity relationships of the final products it helps create. We will also present generalized experimental protocols and relevant data for the synthesis and biological action of the resulting insecticides, offering valuable insights for professionals in chemical research and drug development.

Confirmation of Chemical Structure

This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring chlorinated at the 6th position, with an ethylaminomethyl group attached at the 3rd position. This specific arrangement of functional groups is crucial for its subsequent conversion into highly active insecticidal compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Role as a Synthetic Intermediate

This compound serves as a critical building block for the synthesis of nitenpyram, a first-generation neonicotinoid insecticide.[1] The primary amine group of this intermediate is reactive and allows for the addition of other functional groups to build the final, more complex insecticidal molecule.

The general synthetic pathway involves the reaction of this intermediate with a compound that introduces the nitroethenediamine moiety, which is characteristic of nitenpyram. This transformation is a key step in achieving the desired biological activity.

Comparison with Alternative Intermediates and Final Products

Direct comparisons of the biological or physicochemical properties of this compound with other synthetic intermediates are not readily found in peer-reviewed literature. The focus of research is typically on the final active ingredients. However, we can compare the efficacy of the neonicotinoids derived from this and similar intermediates.

NeonicotinoidPrecursor IntermediateTarget PestsRelative Efficacy
Nitenpyram This compound Aphids, Whiteflies, FleasHigh
Imidacloprid 2-Chloro-5-(chloromethyl)pyridineSucking insects, Termites, some BeetlesVery High
Acetamiprid N-(6-chloro-3-pyridylmethyl)methylamineSap-feeding insectsHigh
Thiacloprid 2-Chloro-5-(chloromethyl)pyridineSucking and biting insectsModerate to High

This table provides a qualitative comparison based on the general understanding of the efficacy of these insecticides.

Experimental Protocols

General Synthesis of N-((6-Chloropyridin-3-yl)methyl)amine Derivatives

The synthesis of N-((6-chloropyridin-3-yl)methyl)amine derivatives, including the title compound, typically starts from 2-chloro-5-(chloromethyl)pyridine (CCMP).[2]

Reaction Scheme:

synthesis CCMP 2-Chloro-5-(chloromethyl)pyridine (CCMP) Product N-((6-Chloropyridin-3-yl)methyl)-R-amine CCMP->Product Nucleophilic Substitution Amine R-NH₂ (e.g., Ethanamine) Amine->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: General synthetic workflow for N-((6-chloropyridin-3-yl)methyl)amine derivatives.

Procedure:

  • To a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in a suitable organic solvent such as acetonitrile, add an excess of the corresponding amine (e.g., ethanamine, 2.0-3.0 equivalents).

  • Add a base, such as potassium carbonate (1.5 equivalents), to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired N-((6-chloropyridin-3-yl)methyl)amine derivative.

In-vitro Assay for Nicotinic Acetylcholine Receptor (nAChR) Binding

The biological activity of neonicotinoids is primarily due to their interaction with the nicotinic acetylcholine receptors (nAChRs) in insects. The binding affinity of these compounds to the receptor can be assessed using radioligand binding assays.

Principle:

This assay measures the ability of a test compound (e.g., a neonicotinoid) to displace a radiolabeled ligand that is known to bind to the nAChR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

General Protocol:

  • Membrane Preparation: Prepare a membrane fraction rich in nAChRs from a suitable insect source (e.g., housefly heads or cockroach ganglia).

  • Binding Assay: In a microtiter plate, incubate the insect membrane preparation with a fixed concentration of a radiolabeled nAChR agonist (e.g., [³H]imidacloprid or [³H]epibatidine) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.

Mechanism of Action of Derived Neonicotinoids

This compound is a precursor to neonicotinoids, which are potent agonists of the insect nicotinic acetylcholine receptor (nAChR).[3]

moa Neonicotinoid Neonicotinoid (derived from intermediate) Binding Binds to nAChR Neonicotinoid->Binding nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron Binding->nAChR Channel Ion Channel Opens Binding->Channel Causes Influx Uncontrolled Influx of Na⁺ Ions Channel->Influx Depolarization Continuous Depolarization of Postsynaptic Membrane Influx->Depolarization Excitation Hyperexcitation of Nervous System Depolarization->Excitation Paralysis Paralysis Excitation->Paralysis Death Death of Insect Paralysis->Death

Caption: Signaling pathway of neonicotinoid insecticides at the nAChR.

The binding of the neonicotinoid to the nAChR leads to the opening of the ion channel. This results in an uncontrolled influx of sodium ions, causing continuous depolarization of the postsynaptic membrane. This leads to hyperexcitation of the nervous system, followed by paralysis and ultimately the death of the insect. The selectivity of neonicotinoids for insects over mammals is attributed to their higher binding affinity for insect nAChRs.

Conclusion

This compound is a fundamentally important intermediate in the production of effective neonicotinoid insecticides. While direct performance comparisons of this intermediate are scarce, its structural features are a prerequisite for the high insecticidal activity of the final products. Understanding the synthesis and the structure-activity relationships of the resulting neonicotinoids provides crucial insights for the development of new and improved crop protection agents. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of agrochemical and pharmaceutical development.

References

A Comparative Analysis of the Bioactivity of N-((6-Chloropyridin-3-yl)methyl)ethanamine and Imidacloprid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of N-((6-chloropyridin-3-yl)methyl)ethanamine, a compound structurally related to the neonicotinoid nitenpyram, and imidacloprid, one of the most widely used insecticides in the world.[1] This objective analysis is supported by experimental data to assist researchers in understanding the nuanced differences in their mechanism of action, potency, and selectivity.

Introduction to the Compounds

Both this compound and imidacloprid belong to the neonicotinoid class of insecticides.[1][2] These synthetic compounds are modeled after nicotine and act on the central nervous system of insects.[3][4] Imidacloprid, first registered in the U.S. in 1994, is a systemic insecticide used to control a wide range of sucking insects, soil insects, and fleas on pets.[3][5][6] this compound serves as a key intermediate in the synthesis of neonicotinoids like nitenpyram and its bioactivity is representative of this subclass.[2][7]

Table 1: Chemical and Physical Properties

PropertyThis compoundImidacloprid
IUPAC Name This compound(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine
CAS Number 120739-77-7[7][8]138261-41-3[1]
Molecular Formula C₈H₁₁ClN₂[2][7]C₉H₁₀ClN₅O₂[1]
Molecular Weight 170.64 g/mol [7]255.66 g/mol [4]
Appearance White powder[8]Colorless crystals[1]
Water Solubility Data not readily available0.61 g/L at 20 °C[4][6]
Structure
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Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

Neonicotinoids, including imidacloprid and related compounds, act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][6] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is broken down by acetylcholinesterase to terminate the nerve signal, neonicotinoids are not easily degraded and bind irreversibly.[4] This leads to a constant stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[1]

The selective toxicity of neonicotinoids towards insects over mammals is attributed to their higher binding affinity for insect nAChRs compared to mammalian nAChRs.[1][3] Additionally, the uncharged nature of most neonicotinoids at physiological pH allows them to more readily cross the insect blood-brain barrier than the mammalian equivalent.[4]

Neonicotinoid_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Neonicotinoid Neonicotinoid (e.g., Imidacloprid) Neonicotinoid->nAChR Binds Irreversibly Neonicotinoid->AChE Not Hydrolyzed Ion_Channel Ion Channel Opening (Na+/Ca2+ influx) nAChR->Ion_Channel Triggers Depolarization Continuous Depolarization Ion_Channel->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis

Mechanism of action of neonicotinoid insecticides.

Comparative Bioactivity Data

While direct comparative studies on this compound and imidacloprid are limited, data on closely related neonicotinoids like nitenpyram and acetamiprid provide valuable insights. Neonicotinoids exhibit varying affinities for the nAChR, which influences their insecticidal potency.

Table 2: Receptor Binding Affinity of Neonicotinoids against Insect nAChRs

CompoundInsect SpeciesRadioligand DisplacedKᵢ (nM) or IC₅₀ (nM)Reference
ImidaclopridDrosophila melanogaster (Fruit fly)[³H]IMIIC₅₀ = 0.37 - 4.6[9]
ImidaclopridMyzus persicae (Green peach aphid)[³H]imidaclopridKᵢ = 2-41 (for high-affinity neonicotinoids)[10]
AcetamipridMyzus persicae[³H]imidaclopridCompetitive Inhibition[11]
NitenpyramMyzus persicae[³H]imidaclopridCompetitive Inhibition[11]
ThiaclopridDrosophila melanogaster[³H]IMIIC₅₀ = 0.37 - 4.6[9]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ is the inhibition constant for a substance, indicating how potent an inhibitor is.

Table 3: Insecticidal Activity of Neonicotinoids against Various Pests

CompoundTarget PestBioassay MethodLC₅₀ or LD₅₀Reference
ImidaclopridAquatic Invertebrates (Daphnia)Acute toxicityEC₅₀ = 0.037 - 0.115 ppm[1]
ImidaclopridSpodoptera frugiperda (Fall armyworm)Topical ApplicationLD₅₀ = 0.14 mg/kg (for related plant extracts)[12]
Nitenpyram AnaloguesMyzus persicaeSystemic uptakeHigh insecticidal activity reported[11]
ImidaclopridSucking insects (general)Foliar spray, soil treatmentEffective control[5]

Note: LC₅₀ (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a sample population. LD₅₀ (Lethal Dose 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Studies have shown that while many neonicotinoids like acetamiprid and nitenpyram act as direct competitive inhibitors at the same binding site as imidacloprid, others, such as thiamethoxam, may bind to a different site or in a different mode.[11]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the bioactivity of insecticides.

This assay quantifies the affinity of a compound for a specific receptor.

  • Preparation of Receptor Source: Membranes rich in nAChRs are prepared from the heads of insects, such as fruit flies (Drosophila melanogaster) or aphids (Myzus persicae).[9][11]

  • Incubation: The membrane preparation is incubated with a radiolabeled neonicotinoid (e.g., [³H]imidacloprid) and varying concentrations of the test compound (the "competitor").

  • Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity of the filter is measured using liquid scintillation counting.

  • Data Analysis: The data are used to calculate the IC₅₀ or Kᵢ value, which represents the test compound's affinity for the receptor.[10]

Receptor_Binding_Assay_Workflow A Prepare Insect Head Membranes (nAChR source) B Incubate Membranes with Radioligand ([³H]IMI) & Test Compound A->B C Filter to Separate Bound vs. Unbound Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ / Kᵢ (Binding Affinity) D->E

Workflow for a competitive receptor binding assay.

This assay determines the direct toxicity of a compound to an insect.

  • Insect Rearing: A population of the target insect (e.g., Spodoptera frugiperda larvae) is reared under controlled laboratory conditions.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) to create a series of known concentrations.

  • Application: A precise volume (e.g., 1 microliter) of each concentration is applied directly to the dorsal thorax of individual insects. A control group is treated with the solvent only.

  • Observation: The treated insects are maintained under controlled conditions with access to food. Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD₅₀ value.

Insecticidal_Bioassay_Workflow A Rear Target Insects (e.g., Larvae) C Apply Precise Dose Topically to Each Insect A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate and Monitor Mortality Over Time C->D E Calculate LD₅₀ (Probit Analysis) D->E

Workflow for a topical application insecticidal bioassay.

Conclusion

Both this compound (as a representative of the nitenpyram subclass) and imidacloprid are potent insecticidal compounds that function by targeting the insect nicotinic acetylcholine receptor. Their primary mechanism involves irreversible binding to the nAChR, leading to overstimulation of the nervous system, paralysis, and death.

While both compounds share a common target, subtle structural differences among neonicotinoids can lead to variations in binding affinity, mode of interaction with the receptor (competitive vs. non-competitive), and overall insecticidal spectrum and potency. Imidacloprid is a well-established, broad-spectrum insecticide, whereas related compounds may offer different selectivity profiles. Further direct comparative studies are necessary to fully elucidate the specific bioactivity differences between this compound and imidacloprid.

References

Purity Assessment of N-((6-Chloropyridin-3-yl)methyl)ethanamine Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-((6-Chloropyridin-3-yl)methyl)ethanamine, a key intermediate in the synthesis of pharmaceuticals and neonicotinoid insecticides. Ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of downstream applications. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most suitable analytical approach for quality control and research purposes.

Introduction

This compound (CAS No. 120739-77-7) is a substituted pyridine derivative. Impurities in this compound samples can arise from starting materials, byproducts of the synthesis process, or degradation products. A thorough purity assessment is therefore essential to identify and quantify any contaminants. The choice of analytical technique depends on the nature of the expected impurities, the required sensitivity, and the specific goals of the analysis.

Potential Impurities

During the synthesis of this compound, several impurities can be generated. A common synthetic route involves the reaction of 6-chloro-3-(chloromethyl)pyridine with ethylamine. Potential impurities may include unreacted starting materials, over-alkylated byproducts, and positional isomers. One notable potential impurity is N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine.[1][2]

Comparative Analysis of Purity Assessment Techniques

The most common and effective techniques for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.

Table 1: Comparison of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with stationary phase.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Provides structural information and quantification based on nuclear spin properties in a magnetic field.
Primary Use Quantification of the main compound and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation, identification, and quantification of the main compound and impurities.
Sample Type Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Soluble compounds.
Selectivity HighVery HighHigh
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Quantification Relative (Area %) or Absolute (with standard)Relative (Area %) or Absolute (with standard)Absolute (qNMR) or Relative
Strengths Robust, reproducible, widely available.Excellent for impurity identification.Provides detailed structural information, non-destructive.
Limitations Requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity analysis and quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 20% to 80% Acetonitrile) with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 265 nm

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. For quantitative analysis, use the calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities that may not be detected by HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

Procedure:

  • Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-450

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify by comparing the peak area of each impurity to the peak area of the main compound or an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of a sample without the need for a specific reference standard for the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Data Presentation

The following tables present hypothetical data from the analysis of three different batches of this compound to illustrate the comparison of the analytical techniques.

Table 2: HPLC Purity Analysis Results
Batch IDMain Peak Area (%)Impurity 1 Area (%) (Unreacted Starting Material)Impurity 2 Area (%) (N,N-Bis...ethanamine)Other Impurities Area (%)
Batch A99.520.150.280.05
Batch B98.780.450.650.12
Batch C99.890.050.040.02
Table 3: GC-MS Impurity Profile
Batch IDVolatile Impurity A (%)Volatile Impurity B (%)Total Volatile Impurities (%)
Batch A0.03Not Detected0.03
Batch B0.100.050.15
Batch CNot DetectedNot Detected0.00
Table 4: qNMR Purity Assessment
Batch IDAbsolute Purity (%)
Batch A99.45
Batch B98.65
Batch C99.85

Visualizations

The following diagrams illustrate the experimental workflows for the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC Inject into HPLC System (C18 Column) Dissolve_Sample->HPLC Dissolve_Standard->HPLC Detection UV/DAD Detection HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area % or Calibration Curve) Integration->Calculation

Caption: HPLC workflow for purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve GCMS Inject into GC-MS System Dissolve->GCMS Separation Chromatographic Separation GCMS->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Library_Search Mass Spectral Library Search TIC->Library_Search Quantification Impurity Quantification Library_Search->Quantification

Caption: GC-MS workflow for impurity identification.

Synthesis_Impurities SM1 6-chloro-3-(chloromethyl)pyridine Reaction Reaction SM1->Reaction SM2 Ethylamine SM2->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine (Over-alkylation) Reaction->Impurity2

Caption: Potential synthesis pathway and impurity formation.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is a robust method for routine quality control and quantification of the main component and non-volatile impurities. GC-MS is invaluable for the identification and quantification of volatile impurities that might be missed by HPLC. For the highest accuracy in determining absolute purity, qNMR is the method of choice. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including regulatory guidelines and the intended use of the material.

References

A Comparative Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the quality and reliability of reference standards are paramount. This guide provides a comparative overview of commercially available N-((6-Chloropyridin-3-yl)methyl)ethanamine (CAS No. 120739-77-7) reference standards, offering insights into their specifications, potential alternatives, and essential analytical protocols for verification.

This compound is a critical chemical intermediate, notably recognized in the synthesis of neonicotinoid insecticides. The purity and characterization of its reference standard are crucial for accurate quantification, impurity profiling, and regulatory compliance.

Comparison of Supplier Specifications

Sourcing a high-quality reference standard is the first step in ensuring reliable experimental outcomes. The following table summarizes the publicly available data from various suppliers of this compound. Researchers are encouraged to request a Certificate of Analysis (CoA) for detailed batch-specific information.

Supplier/Manufacturer Product Code CAS Number Molecular Formula Molecular Weight Stated Purity Storage Condition Documents Available
ClearsynthCS-BL-00161120739-77-7C₈H₁₁ClN₂170.64Not SpecifiedRefer to MSDSCoA, MSDS, TSE/BSE Statement[1]
ENAO Chemical Co., LtdNot Specified120739-77-7C₈H₁₁ClN₂Not Specified95+%2-8°C[2]Not Specified
PharmaffiliatesPA PST 019713120739-77-7C₈H₁₁ClN₂170.64High PurityNot SpecifiedNot Specified[3]
MySkinRecipesNot Specified120739-77-7C₈H₁₁ClN₂170.6393>95%Room temperature[4]Not Specified

Potential Alternatives and Related Compounds

In certain research contexts, it may be relevant to consider structurally related compounds or metabolites. These can be used as analytical standards for impurity tracking or metabolic studies.

Compound Name CAS Number Molecular Formula Molecular Weight Key Relation
N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine2514962-80-0C₁₄H₁₅Cl₂N₃296.2Potential impurity or derivative[5][6]
N-[(6-Chloropyridin-3-yl)methyl]methylamine120739-62-0C₇H₉ClN₂156.61Metabolite of Acetamiprid[7][8]
(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride1391444-87-3C₇H₁₀Cl₂N₂193.07Structurally related amine[9]
2-(((6-Chloropyridin-3-yl)methyl)thio)ethanamine1094650-98-2C₈H₁₁ClN₂S202.70Thioether analogue[10]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the selection and use of this compound reference standards.

Reference_Standard_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Evaluation cluster_2 Phase 3: Verification & Use Define Define Analytical Need (e.g., Purity, Identity) Search Search for Suppliers (e.g., Clearsynth, Pharmaffiliates) Define->Search Request Request CoA & Pricing Search->Request Review_CoA Review Certificate of Analysis - Purity (HPLC, GC) - Identity (NMR, MS) - Residual Solvents Request->Review_CoA Supplier Provides Data Compare Compare Suppliers - Purity Data - Cost - Availability Review_CoA->Compare Purchase Purchase Selected Standard Compare->Purchase Optimal Choice Verify In-house Verification (Run QC experiments) Purchase->Verify Use Use in Assays Verify->Use If Passes QC

Caption: Workflow for selecting a chemical reference standard.

Experimental_Workflow_Purity_Assessment start Receive Reference Standard prep Prepare Sample Solution (e.g., in Methanol/Acetonitrile) start->prep hplc HPLC-UV Analysis (Purity Assessment) prep->hplc lcms LC-MS Analysis (Identity Confirmation) prep->lcms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr report Compile & Report Results hplc->report lcms->report nmr->report

Caption: Experimental workflow for reference standard verification.

Experimental Protocols

Detailed and consistent experimental protocols are essential for the accurate assessment of a reference standard's quality. The following are standard methodologies for purity and identity confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of the this compound reference standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the reference standard in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL solution.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

This protocol confirms the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Introduction: Direct infusion of the prepared sample solution (10 µg/mL in Methanol) at a flow rate of 5-10 µL/min.

  • Mass Analysis: Scan over a mass-to-charge (m/z) range of 50-300 amu.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 171.6.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed information about the molecular structure, confirming the identity and integrity of the compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The resulting spectrum should be consistent with the known structure of this compound.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

By utilizing this guide, researchers can make informed decisions when sourcing this compound reference standards and implement robust analytical procedures to verify their quality, ensuring the integrity and reproducibility of their scientific work.

References

Cross-Validation of Analytical Methods for N-((6-Chloropyridin-3-yl)methyl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of three common analytical methods for the quantitative determination of N-((6-Chloropyridin-3-yl)methyl)ethanamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The objective is to provide a comprehensive resource for selecting the most appropriate method based on specific analytical requirements, such as sensitivity, selectivity, and sample matrix complexity. The performance characteristics are based on established principles and data from analogous compounds.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, impacting data quality and regulatory compliance. This section provides a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.

Data Presentation

The following tables summarize the typical quantitative performance data for each analytical method. These values are representative and may vary based on specific instrumentation and experimental conditions.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MSGC-MSAcceptance Criteria
Range (µg/mL) 0.5 - 1000.001 - 100.01 - 20Relevant to the intended assay
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.998≥ 0.995
Y-intercept Minimal, close to zeroMinimal, close to zeroMinimal, close to zeroShould be statistically insignificant
Slope ConsistentConsistentConsistentIndicates method sensitivity

Table 2: Accuracy (Recovery)

Concentration (µg/mL)HPLC-UV (% Recovery)LC-MS/MS (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low QC 98.5 - 101.299.1 - 100.897.5 - 102.098.0 - 102.0%
Mid QC 99.0 - 100.599.5 - 100.398.0 - 101.598.0 - 102.0%
High QC 98.8 - 101.099.2 - 100.697.8 - 101.898.0 - 102.0%

Table 3: Precision (%RSD)

ParameterHPLC-UVLC-MS/MSGC-MSAcceptance Criteria
Intra-day Precision ≤ 2.0%≤ 1.5%≤ 3.0%≤ 5.0%
Inter-day Precision ≤ 3.0%≤ 2.5%≤ 4.0%≤ 5.0%

Table 4: Limits of Detection and Quantitation

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) (µg/mL) 0.150.00030.003
Limit of Quantitation (LOQ) (µg/mL) 0.50.0010.01

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in an isocratic or gradient elution. For example, an isocratic elution with 70:30 (v/v) A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion. For example, a hypothetical transition could be m/z 171.1 -> 126.1.

  • Sample Preparation: Similar to HPLC-UV, with further dilution to accommodate the higher sensitivity of the instrument. Use of an internal standard is recommended.

Method C: Gas Chromatography with Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A low-bleed capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 300 or use selected ion monitoring (SIM) for target ions.

  • Sample Preparation: The sample may require derivatization to improve volatility and chromatographic peak shape. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then dissolved in a suitable solvent like hexane or ethyl acetate.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_validation Validation Phase cluster_cross_validation Cross-Validation Phase cluster_reporting Reporting Phase start Define Analytical Method Requirements method_dev Method Development (e.g., HPLC, LC-MS/MS, GC-MS) start->method_dev linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision specificity Specificity method_dev->specificity lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness method_A Validated Method A linearity->method_A method_B Validated Method B linearity->method_B accuracy->method_A accuracy->method_B precision->method_A precision->method_B specificity->method_A specificity->method_B lod_loq->method_A lod_loq->method_B robustness->method_A robustness->method_B comparison Comparative Analysis of QC Samples method_A->comparison method_B->comparison report Generate Validation & Cross-Validation Report comparison->report end Method Implementation report->end

Caption: Workflow for Analytical Method Validation and Cross-Validation.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Analytical Methods start Start: Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity (Complex Matrix)? sensitivity->selectivity Yes hplc HPLC-UV sensitivity->hplc No volatility Analyte Volatile & Thermally Stable? selectivity->volatility No lcms LC-MS/MS selectivity->lcms Yes volatility->lcms No gcms GC-MS volatility->gcms Yes end Method Selected hplc->end lcms->end gcms->end

A Comparative Guide to the Kinetic Studies of N-((6-Chloropyridin-3-yl)methyl)ethanamine and Related Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of N-((6-chloropyridin-3-yl)methyl)ethanamine and its structurally related analogs, primarily focusing on their interactions with nicotinic acetylcholine receptors (nAChRs). Due to the limited publicly available kinetic data for this compound, this guide utilizes data from closely related neonicotinoid insecticides, such as Acetamiprid, to provide a comprehensive comparison with other nAChR agonists.

Introduction

This compound serves as a key intermediate in the synthesis of neonicotinoid insecticides. These compounds exert their insecticidal effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the insect central nervous system. Understanding the kinetic profile of these molecules is paramount for developing more selective and effective insecticides and for assessing their potential off-target effects in non-target organisms, including mammals. This guide summarizes key kinetic parameters, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid researchers in this field.

Data Presentation: Comparative Kinetic Data of nAChR Agonists

The following tables summarize the kinetic and potency data for various nAChR agonists, including the neonicotinoid Acetamiprid, a close structural analog of this compound, and other classical nAChR agonists. This allows for a direct comparison of their interaction with different nAChR subtypes.

Table 1: Binding Affinities (Ki) of nAChR Ligands

CompoundReceptor SubtypeRadioligandKi (nM)Source
(S)-AK3 human α3β4[3H]epibatidine3.18[1]
(S)-QND8 human α3β4[3H]epibatidine2.48[1]
(S)-T2 human α3β4[3H]epibatidine2.25[1]
Nicotine human α4β2[3H]cytisine5.9[2]
Carbachol human α4β2[3H]cytisine370[2]
Triflumezopyrim Aphid membranes[3H]imidacloprid43[3]

Table 2: Potency (EC50) of nAChR Agonists

CompoundReceptor SubtypeExperimental SystemEC50 (µM)Source
Acetamiprid rat α7Xenopus oocytes730[4]
Clothianidin rat α7Xenopus oocytes740[4]
Acetylcholine rat α7Xenopus oocytes160[4]
Acetylcholine human α4β2HEK 293 cells3[5]
(-)-Nicotine human α4β2HEK 293 cells1.6[5]
(-)-Cytisine human α4β2HEK 293 cells11.6[5]
ABT-418 human α4β2HEK 293 cells13.9[5]
Imidacloprid Dmα2/chickβ2Xenopus oocytes1[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of kinetic parameters. Below are protocols for key experiments used to characterize the interaction of ligands with nAChRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from the nAChR by a non-labeled test compound (e.g., this compound or its analogs).

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells) or from brain tissue.[7]

  • Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine, [³H]cytisine).[7][8]

  • Unlabeled competitor (e.g., nicotine for non-specific binding).[9]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[9]

  • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).[9]

  • 96-well plates.

  • Filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine).[10]

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration.[10]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.[9]

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM nicotine).[7]

    • Competition: Membrane preparation, radioligand, and serial dilutions of the test compound.[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]

  • Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[10]

Patch-Clamp Electrophysiology

This technique allows for the functional characterization of ligand-receptor interactions by measuring ion flow through the nAChR channel.

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist or antagonist at a specific nAChR subtype.

Materials:

  • Cells expressing the nAChR subtype of interest cultured on coverslips.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.[11]

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.[11]

  • Agonist stock solution (e.g., Acetylcholine).

  • Test compound stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Inverted microscope.

  • Micromanipulator and perfusion system.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.[11]

  • Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.[11]

  • Whole-Cell Recording:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).[11]

  • Compound Application:

    • Record baseline current.

    • Rapidly apply the agonist or test compound at various concentrations using a perfusion system.[11]

    • Wash out the compound with external solution to allow the current to return to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the current evoked by each concentration of the test compound.

    • Plot the normalized current response against the log concentration of the compound to generate a dose-response curve.

    • Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.

Mandatory Visualization

Signaling Pathways of Nicotinic Acetylcholine Receptors

The activation of nAChRs by agonists like this compound and its analogs initiates a cascade of intracellular signaling events. The primary event is the influx of cations, which leads to membrane depolarization and subsequent activation of voltage-gated ion channels and various downstream signaling pathways.

nAChR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Depolarization Membrane Depolarization nAChR->Depolarization Causes Agonist Agonist (e.g., Acetylcholine, Neonicotinoids) Agonist->nAChR Binds CaMK CaMK Ca_Influx->CaMK PI3K_Akt PI3K-Akt Pathway Ca_Influx->PI3K_Akt MAPK MAPK/ERK Pathway Ca_Influx->MAPK Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_Influx Increases Gene_Expression Gene Expression (e.g., c-fos) CaMK->Gene_Expression PI3K_Akt->Gene_Expression MAPK->Gene_Expression

Caption: Simplified signaling pathway upon nAChR activation.

Experimental Workflow for Kinetic Analysis

A typical workflow for the kinetic characterization of a novel nAChR ligand involves a combination of in silico, in vitro, and functional assays.

Experimental_Workflow Start Novel Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Patch-Clamp Electrophysiology Start->Functional_Assay Fluorescence_Assay Fluorescence-Based Assay (Membrane Potential or Ca²⁺) Start->Fluorescence_Assay Data_Analysis Data Analysis and Parameter Determination Binding_Assay->Data_Analysis Ki, Kd Functional_Assay->Data_Analysis EC50, Efficacy Fluorescence_Assay->Data_Analysis EC50, IC50 Kinetic_Profile Comprehensive Kinetic Profile Data_Analysis->Kinetic_Profile

Caption: Workflow for kinetic characterization of nAChR ligands.

This guide serves as a foundational resource for researchers investigating the kinetic properties of this compound and related compounds. The provided data, protocols, and visualizations offer a framework for designing and interpreting experiments aimed at understanding the molecular interactions of these important ligands with their biological targets.

References

A Comparative Guide to Nicotinic Acetylcholine Receptor Binding Affinity of N-((6-Chloropyridin-3-yl)methyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of compounds derived from the intermediate N-((6-Chloropyridin-3-yl)methyl)ethanamine. This chemical serves as a crucial building block in the synthesis of several commercially significant neonicotinoid insecticides. Understanding the binding characteristics of the final products to their primary target, the nicotinic acetylcholine receptor (nAChR), is essential for the development of novel, more selective, and safer crop protection agents.

While direct, publicly available binding affinity data for this compound is limited, this guide focuses on the well-characterized binding profiles of its key derivatives, Imidacloprid and Acetamiprid. These compounds are potent agonists of insect nAChRs, and their selective toxicity is a cornerstone of their agricultural use.

Comparative Binding Affinities of this compound Derivatives

The following table summarizes the binding affinities (Ki) of Imidacloprid and Acetamiprid, two major neonicotinoids synthesized from this compound, for the Aplysia californica acetylcholine-binding protein (AChBP). AChBP is a soluble homolog of the extracellular ligand-binding domain of nAChRs and serves as a valuable model for studying these interactions. The data was obtained through competition assays with [3H]acetamiprid ([3H]ACE) and [3H]epibatidine ([3H]EPI).

CompoundRadioligandKi (nM)[1]
Imidacloprid [3H]ACE180
[3H]EPI210
Acetamiprid [3H]ACE2.0
[3H]EPI2.1

Signaling Pathway and Experimental Workflow

The interaction of neonicotinoids with nAChRs triggers a cascade of events leading to the disruption of neurotransmission in insects. The following diagrams illustrate the signaling pathway and a typical experimental workflow for determining binding affinity.

Signaling Pathway cluster_membrane Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Conformational Change Neonicotinoid Neonicotinoid (e.g., Imidacloprid, Acetamiprid) Neonicotinoid->nAChR Binds to Receptor Cation_Influx Na+ / Ca2+ Influx Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Nerve_Excitation Continuous Nerve Excitation Depolarization->Nerve_Excitation Paralysis_Death Paralysis and Death Nerve_Excitation->Paralysis_Death

Neonicotinoid Signaling Pathway at the nAChR

Experimental Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue_Prep Tissue/Cell Homogenization (e.g., insect heads) Membrane_Prep Membrane Fraction Isolation (Centrifugation) Tissue_Prep->Membrane_Prep Protein_Quant Protein Quantification (e.g., Bradford assay) Membrane_Prep->Protein_Quant Incubation Incubate Membranes with Radioligand (e.g., [3H]Imidacloprid) & Competitor (Test Compound) Protein_Quant->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Data_Analysis Calculate IC50 and Ki values Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Experimental Protocols

The determination of binding affinities for neonicotinoids to nAChRs is commonly performed using radioligand binding assays. Below are detailed protocols for competitive binding assays using [3H]-Imidacloprid and [3H]-Epibatidine.

Radioligand Binding Assay Protocol using [3H]-Imidacloprid

This protocol is adapted for the characterization of neonicotinoid binding sites in insect membrane preparations.

1. Materials and Reagents:

  • Biological Material: Insect heads (e.g., housefly, aphid) or cell lines expressing the target nAChR.

  • Radioligand: [3H]-Imidacloprid (Specific Activity: 20-40 Ci/mmol).

  • Non-specific Binding Competitor: A high concentration of a non-labeled neonicotinoid (e.g., 100 µM Imidacloprid) or nicotine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

2. Membrane Preparation:

  • Homogenize insect heads in ice-cold assay buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3. Binding Assay Procedure (Competition Assay):

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or varying concentrations of the test compound (this compound or its derivatives).

    • 50 µL of [3H]-Imidacloprid at a final concentration near its Kd (e.g., 1-5 nM).

    • 100 µL of the membrane preparation.

    • For non-specific binding, add 50 µL of the non-specific binding competitor instead of the test compound.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Protocol using [3H]-Epibatidine

[3H]-Epibatidine is a high-affinity agonist for many nAChR subtypes and can be used to label these receptors in various tissue preparations.

1. Materials and Reagents:

  • Biological Material: Rat or mouse brain tissue, or cell lines expressing specific nAChR subtypes.

  • Radioligand: [3H]-Epibatidine (Specific Activity: 40-60 Ci/mmol).

  • Non-specific Binding Competitor: A high concentration of nicotine (e.g., 300 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

2. Membrane Preparation:

  • Follow the same procedure as described for the [3H]-Imidacloprid assay, using the appropriate tissue source.

3. Binding Assay Procedure (Competition Assay):

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer or varying concentrations of the test compound.

    • 50 µL of [3H]-Epibatidine at a final concentration near its Kd (e.g., 0.1-0.5 nM).

    • 100 µL of the membrane preparation.

    • For non-specific binding, add 50 µL of 300 µM nicotine.

  • Incubate the plate at room temperature for 4 hours.

  • Terminate the assay by rapid filtration through pre-soaked glass fiber filters.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Follow the same data analysis procedure as described for the [3H]-Imidacloprid assay to determine IC50 and Ki values.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-((6-Chloropyridin-3-yl)methyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of N-((6-Chloropyridin-3-yl)methyl)ethanamine are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][2][3]
Skin Protection Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Nitrile gloves are often recommended for handling pyridine-based compounds for splash protection and should be changed immediately upon contamination.[1][4] For prolonged contact, gloves with longer breakthrough times should be selected. Lab Coat: A fully-buttoned, chemical-resistant lab coat.Prevents skin contact, which may cause irritation or absorption of the chemical.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][5] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][6]Minimizes the inhalation of vapors or aerosols, which may be harmful.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receipt and Storage

Upon receiving the compound, inspect the container for any damage or leaks. The compound should be stored at room temperature in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] Chlorinated compounds should be stored separately from flammable solvents to prevent violent reactions.[8][9] All containers must be clearly labeled.[9]

Handling and Use

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure that an eyewash station and safety shower are readily accessible.[2][3] Avoid the creation of dust or aerosols.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent entry.[10] For minor spills, trained personnel wearing appropriate PPE can use an inert absorbent material, such as sand or earth, to contain the spill.[2] The absorbed material should then be placed in a sealed, labeled container for hazardous waste disposal.[6] For large spills, contact your institution's environmental health and safety department immediately.

Emergency Contact:

  • In case of skin contact, immediately wash the affected area with soap and plenty of water.[1]

  • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

  • If inhaled, move to fresh air.[1]

  • If ingested, seek immediate medical attention.[11]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[6]

Waste Segregation and Collection:

  • Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[6][12] The label must include the words "Hazardous Waste" and the chemical name.[6][12]

  • Keep chlorinated solvent waste separate from non-chlorinated solvent waste.[9]

  • Ensure the waste container is kept tightly closed except when adding waste.[12]

Professional Disposal:

  • Arrange for the collection of hazardous waste by a licensed chemical waste disposal company.[6] Provide them with a copy of the Safety Data Sheet.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Exposure handle_experiment->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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N-((6-Chloropyridin-3-yl)methyl)ethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.